Piroxicam-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H13N3O4S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i4D,5D,8D,9D |
InChI Key |
QYSPLQLAKJAUJT-DOGSKSIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)[2H])[2H] |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
What is Piroxicam-d4 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Piroxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. This document details its chemical properties, primary applications in research, and provides exemplary experimental protocols for its use as an internal standard in quantitative analysis.
Introduction to this compound
This compound is a stable isotope-labeled form of Piroxicam, where four hydrogen atoms on the pyridyl ring have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Piroxicam in its reactivity but possesses a higher molecular weight. This key difference makes it an ideal internal standard for bioanalytical methods, particularly those employing mass spectrometry.
Chemical Properties of Piroxicam and this compound
| Property | Piroxicam | This compound |
| Chemical Formula | C₁₅H₁₃N₃O₄S | C₁₅H₉D₄N₃O₄S |
| Molecular Weight | 331.35 g/mol | 335.38 g/mol |
| Monoisotopic Mass | 331.0627 u | 335.0878 u |
| Appearance | White to off-white crystalline powder | White to off-white solid |
| Solubility | Sparingly soluble in water, soluble in dichloromethane and methanol | Soluble in methanol, DMSO |
Primary Use in Research: The Gold Standard Internal Standard
The principal application of this compound in a research setting is as an internal standard (IS) for the accurate quantification of Piroxicam in complex biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the unlabeled Piroxicam. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss or variability during these steps.
-
Co-elution in Chromatography: In liquid chromatography (LC), this compound co-elutes with Piroxicam, meaning they exit the analytical column at the same time. This is crucial for accurate quantification as it ensures that both the analyte and the internal standard experience the same matrix effects in the mass spectrometer's ion source.
-
Distinct Mass-to-Charge Ratio (m/z): Despite their similar chemical behavior, Piroxicam and this compound are readily distinguished by a mass spectrometer due to their different molecular weights. This allows for the simultaneous detection and quantification of both compounds without interference.
The use of this compound as an internal standard significantly improves the accuracy, precision, and robustness of bioanalytical methods, making it an indispensable tool in pharmacokinetic studies, drug metabolism research, and clinical drug monitoring.
Experimental Protocol: Quantification of Piroxicam in Human Plasma using LC-MS/MS
This section provides a detailed, representative experimental protocol for the determination of Piroxicam in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Materials and Reagents
-
Piroxicam reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Piroxicam Transition | m/z 332.1 → 121.1 |
| This compound Transition | m/z 336.1 → 121.1 |
| Collision Energy | Optimized for each transition (typically 20-30 eV) |
| Dwell Time | 100 ms |
Bioanalytical Method Validation Data
The following table summarizes typical validation parameters for a bioanalytical method for Piroxicam using this compound as an internal standard.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | > 85% |
Visualizing the Role of this compound and its Mechanism of Action
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical assay using this compound as an internal standard.
Piroxicam-d4 chemical structure and properties
An In-depth Technical Guide to Piroxicam-d4 For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound. This compound is the deuterated form of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID). The inclusion of deuterium atoms makes it an invaluable tool in pharmacokinetic studies and as an internal standard in quantitative bioanalysis, owing to its mass shift while retaining nearly identical chemical properties to the parent compound.[1]
Chemical Structure and Properties
This compound is structurally identical to Piroxicam, with the exception of four hydrogen atoms on the pyridinyl ring being replaced by deuterium atoms. This specific labeling is often referred to as this compound (pyridyl-d4). The core structure consists of a benzothiazine ring system with carboxamide, hydroxyl, and methyl functional groups.
Chemical Structure:
-
IUPAC Name: 4-hydroxy-2-methyl-1,1-dioxo-N-(pyridin-2-yl-d4)-1λ⁶,2-benzothiazine-3-carboxamide
-
Synonyms: this compound (pyridinyl-d4), 4-Hydroxy-2-methyl-N-(2-pyridinyl-3,4,5,6-d4)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[2]
The key physicochemical properties of Piroxicam are summarized below. The properties of this compound are expected to be nearly identical, with the exception of the molecular weight.
Table 1: Physicochemical Properties of Piroxicam and this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (this compound) | C₁₅H₉D₄N₃O₄S | [2] |
| Molecular Weight (this compound) | 335.37 g/mol | [2] |
| Molecular Formula (Piroxicam) | C₁₅H₁₃N₃O₄S | [][4] |
| Molecular Weight (Piroxicam) | 331.35 g/mol | [][4] |
| Physical Description | White crystalline solid | [5] |
| Melting Point | 198-200 °C | [4] |
| pKa | 5.1 (acidic), 1.8 (basic) | [6] |
| LogP | 3.06 | [4] |
| Solubility | Sparingly soluble in water and dilute acids; slightly soluble in alcohols and aqueous alkaline solutions. |[5][6] |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Like its non-deuterated counterpart, this compound functions as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.[9][10] By blocking the action of COX enzymes, this compound effectively reduces the synthesis of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.[6][7] The non-selective nature means it inhibits both the constitutive COX-1 isoform and the inducible COX-2 isoform.[8]
Caption: Mechanism of action of this compound via inhibition of COX enzymes.
Experimental Protocols
Plausible Synthesis Workflow
The synthesis of Piroxicam typically starts from saccharin.[11] For this compound (pyridyl-d4), the synthesis would be adapted to incorporate a deuterated precursor, specifically 2-aminopyridine-d4. The general multi-step process involves the reaction of a saccharin derivative with the deuterated aminopyridine.
Caption: Plausible synthesis workflow for this compound.
Methodology:
-
Reaction Setup: A suitable saccharin derivative, such as methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, is dissolved in an appropriate solvent (e.g., xylene or pyridine).
-
Condensation: 2-aminopyridine-d4 is added to the solution. The mixture is heated under reflux for several hours to facilitate the condensation reaction, forming the amide bond.
-
Work-up: After the reaction is complete, the mixture is cooled, and the crude product is precipitated, often by the addition of a non-polar solvent or by adjusting the pH.
-
Purification: The crude this compound is collected by filtration and purified, typically by recrystallization from a solvent like ethanol or acetic acid, to yield the final product.[12][13]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This compound is frequently used as an internal standard for the quantification of Piroxicam in biological matrices and pharmaceutical formulations. The following is a representative reverse-phase HPLC (RP-HPLC) method.[14]
Table 2: RP-HPLC Method Parameters for Piroxicam Analysis
| Parameter | Description |
|---|---|
| Column | Ascentis® Express C18 (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid and 0.35% ammonium hydroxide in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min (15% B), 2-5 min (15-60% B), 5-9 min (60% B), 9-12 min (60-40% B), 12-15 min (re-equilibration to 15% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Caption: General workflow for bioanalysis using HPLC with this compound.
Analytical Method: Capillary Zone Electrophoresis (CZE)
CZE provides a rapid and simple alternative for the determination of Piroxicam.[15]
Methodology:
-
Sample Preparation: Tablets are crushed, dissolved in a suitable solvent (e.g., methanol), and diluted to the working concentration range. Naproxen sodium can be used as an internal standard.
-
Electrophoresis: The separation is performed on a fused-silica capillary.
-
Analysis Conditions:
-
Quantification: The method is linear over a concentration range of 0.23–28.79 µg/mL.[15]
Analytical Method: Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a sample preparation technique used for the extraction and preconcentration of Piroxicam from aqueous samples like human urine.[16]
Methodology:
-
Sample pH Adjustment: An aliquot of the sample (e.g., urine) is placed in a centrifuge tube and mixed with an acetate buffer to adjust the pH to 3.0.
-
Extraction: A mixture of a disperser solvent (e.g., methanol) and an extraction solvent (e.g., chloroform) is rapidly injected into the sample. This creates a cloudy solution of fine droplets, maximizing the surface area for efficient extraction of Piroxicam into the organic phase.
-
Phase Separation: The mixture is centrifuged to separate the fine droplets of the extraction solvent from the aqueous phase.
-
Analysis: The sedimented organic phase is collected and analyzed, typically by UV-Vis spectrophotometry.[16]
-
Performance: Under optimized conditions, this method can achieve a detection limit of 0.058 µg/mL with a linear range of 0.2 to 4.8 µg/mL.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (pyridyl-d4) | CymitQuimica [cymitquimica.com]
- 4. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Piroxicam - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Piroxicam: Package Insert / Prescribing Information / MOA [drugs.com]
- 11. Piroxicam synthesis - chemicalbook [chemicalbook.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. mdpi.com [mdpi.com]
- 14. Piroxicam Capsules-Assay and Organic Impurities Following United States Pharmacopoeia Pending Forum Method [sigmaaldrich.com]
- 15. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
Piroxicam vs. Piroxicam-d4: A Technical Deep Dive for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Piroxicam and its deuterated analog, Piroxicam-d4. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the core differences between these two molecules, focusing on their physicochemical properties, metabolic pathways, and the implications of isotopic substitution.
Introduction to Piroxicam and the Role of Deuteration
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[1][2] It exerts its therapeutic effects, including analgesic and antipyretic properties, through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][4][5] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] Piroxicam is characterized by a long elimination half-life, typically around 50 hours, which allows for once-daily dosing.[3][6]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, has emerged as a strategic approach in drug development to modulate the pharmacokinetic properties of a molecule.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect.[7][8][9] This can result in a longer drug half-life, reduced formation of toxic metabolites, and potentially improved efficacy and safety profiles.[8][9]
This compound is a stable isotope-labeled version of Piroxicam where four hydrogen atoms on the pyridyl ring have been replaced by deuterium.[10] While primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of Piroxicam,[11] the principles of deuteration suggest that this compound may exhibit altered pharmacokinetic behavior compared to its non-deuterated counterpart.
Structural and Physicochemical Properties
The core chemical structure of Piroxicam consists of a benzothiazine dioxide scaffold linked to a pyridyl ring via a carboxamide group.[2][12] In this compound, the four hydrogen atoms on the pyridyl moiety are substituted with deuterium.[10]
| Property | Piroxicam | This compound | Reference |
| Molecular Formula | C₁₅H₁₃N₃O₄S | C₁₅H₉D₄N₃O₄S | [2][10] |
| Molecular Weight | 331.35 g/mol | 335.37 g/mol | [2][10] |
| pKa | 5.3 - 6.3 | Not reported | [2][13] |
| Log P | 1.58 - 3.06 | Not reported | [2][13] |
Note: The pKa and Log P values for Piroxicam can vary depending on the experimental conditions used for their determination.[13][14] The physicochemical properties of this compound are not extensively reported in the literature, as its primary application is as an internal standard. However, the substitution of hydrogen with deuterium is not expected to significantly alter its pKa or Log P values.
Metabolic Pathways and the Impact of Deuteration
Piroxicam is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[15] The major metabolic pathway is the hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam, which is an inactive metabolite.[15] This metabolite can then undergo further conjugation, such as glucuronidation, before excretion.[15]
The deuteration of the pyridyl ring in this compound directly targets the primary site of metabolic oxidation. The increased strength of the C-D bond at this position is expected to slow down the rate of hydroxylation by CYP2C9. This could potentially lead to a decreased rate of formation of the 5'-hydroxypiroxicam metabolite.
Signaling Pathway of Piroxicam Metabolism
References
- 1. mdpi.com [mdpi.com]
- 2. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Piroxicam - Wikipedia [en.wikipedia.org]
- 6. Piroxicam: Pharmacokinetics, Mechanism of Action and Toxicology Studies_Chemicalbook [chemicalbook.com]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 10. This compound (pyridyl-d4) | LGC Standards [lgcstandards.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the Physicochemical Properties of Piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
A Technical Guide to Piroxicam-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial suppliers, key experimental protocols, and relevant signaling pathways for Piroxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. This document is intended to serve as a valuable resource for researchers utilizing this compound in drug metabolism, pharmacokinetic studies, and as an internal standard in analytical methodologies.
Commercial Suppliers of this compound
This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key quantitative data from some of the prominent commercial vendors to facilitate easy comparison for procurement.
| Supplier | Product Name | Purity | Available Quantities |
| MedChemExpress | This compound | 99.61%[1] | 1 mg, 5 mg, 10 mg |
| LGC Standards | This compound (pyridyl-d4) | 98 atom % D, min 98% Chemical Purity[2] | 5 mg[2][3] |
| Cayman Chemical | Piroxicam | ≥95%[4][5] | 10 mg, 50 mg, 100 mg |
| Santa Cruz Biotechnology | Piroxicam | ≥95%[4] | 1 g, 5 g, 10 g |
| Toronto Research Chemicals (TRC) | Piroxicam-d3 | Not specified | 1 mg[6] |
Note: Data is subject to change and researchers are encouraged to visit the supplier websites for the most current information and to request certificates of analysis.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9][10][11]
The inhibition of the COX pathway by Piroxicam is a key area of study in drug development and inflammation research. The following diagram illustrates this signaling pathway.
Experimental Protocols
This compound is a valuable tool in research, primarily used as an internal standard for the quantification of Piroxicam in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope-labeled nature ensures similar chemical and physical properties to the unlabeled analyte, leading to comparable extraction recovery and ionization efficiency, which corrects for matrix effects and variations during sample processing and analysis.
Protocol 1: Quantification of Piroxicam in Rat Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical procedure for the determination of Piroxicam concentrations in rat plasma, a common application in preclinical pharmacokinetic studies.[12][13][14]
1. Materials and Reagents:
-
Piroxicam and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Rat plasma (blank)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Piroxicam and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Piroxicam by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1-1000 ng/mL).
-
Prepare a working solution of this compound (IS) at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
Spike blank rat plasma with the Piroxicam working standards to create calibration standards.
-
Spike blank rat plasma with Piroxicam at low, medium, and high concentrations to prepare QC samples.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the this compound IS working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Piroxicam: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 332.1 → 115.1).
-
This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 336.1 → 115.1).
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Piroxicam to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor of 1/x² to fit the data.
-
Determine the concentration of Piroxicam in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the typical workflow for this type of bioanalytical experiment.
Protocol 2: Oral Bioavailability Study of Piroxicam in Rats
This protocol provides a general framework for conducting an in vivo pharmacokinetic study to determine the oral bioavailability of a Piroxicam formulation.[13][15][16][17][18]
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight (12 hours) before drug administration, with free access to water.
2. Drug Administration:
-
Prepare a formulation of Piroxicam in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single oral dose of Piroxicam (e.g., 10 mg/kg) to the rats via oral gavage.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect blood in heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Analyze the plasma samples for Piroxicam concentration using the validated LC-MS/MS method described in Protocol 1, with this compound as the internal standard.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
The logical relationship for conducting a pharmacokinetic study is depicted in the following diagram.
Conclusion
This compound is an indispensable tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis. Its use as an internal standard in LC-MS/MS methods provides accurate and reliable quantification of Piroxicam in complex biological matrices. This guide has provided a comprehensive overview of commercial suppliers, the underlying mechanism of action of Piroxicam, and detailed experimental protocols for its application in a research setting. By following these guidelines and adapting them to specific experimental needs, researchers can effectively utilize this compound to advance their scientific investigations.
References
- 1. Piroxicam, MedChemExpress 1 g | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 2. This compound (pyridyl-d4) | LGC Standards [lgcstandards.com]
- 3. This compound (pyridyl-d4) | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Toronto Research Chemicals 1MG Piroxicam-d3, Quantity: 1mg | Fisher Scientific [fishersci.fi]
- 7. Cox 1 and cox 2 inhibitirs | PPTX [slideshare.net]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of piroxicam from rat articular tissue and plasma based on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced Dissolution and Oral Bioavailability of Piroxicam Formulations: Modulating Effect of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of piroxicam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relative bioavailability of two oral formulations of piroxicam 20 mg: a single-dose, randomized-sequence, open-label, two-period crossover comparison in healthy Mexican adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piroxicam immediate release formulations: A fasting randomized open-label crossover bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. actapharmsci.com [actapharmsci.com]
Piroxicam-d4: A Technical Overview for Researchers
An In-depth Guide to the Physicochemical Properties, Mechanism of Action, and Experimental Analysis of Deuterated Piroxicam.
This technical guide provides essential information on Piroxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. Designed for researchers, scientists, and professionals in drug development, this document details the compound's core properties, its primary mechanism of action, and relevant experimental protocols. This compound serves as a valuable tool in pharmacokinetic studies and as an internal standard for the quantitative analysis of Piroxicam.
Core Physicochemical Data
Quantitative data for this compound and its parent compound, Piroxicam, are summarized below for direct comparison. The deuterated form exhibits a higher molecular weight due to the incorporation of four deuterium atoms. It is common practice for isotopically labeled compounds like this compound to be referenced by the CAS number of the unlabeled parent compound.[1][2][3]
| Property | This compound | Piroxicam |
| Synonyms | Piroxicam D4 (pyridinyl D4), CP-16171-d4 | Feldene, CP-16171 |
| CAS Number | 36322-90-4 (unlabeled)[1][2][3] | 36322-90-4[4][5] |
| Molecular Formula | C₁₅H₉D₄N₃O₄S[6] | C₁₅H₁₃N₃O₄S |
| Molecular Weight | 335.37 g/mol [6] | 331.35 g/mol |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Piroxicam's primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever. By blocking the activity of COX enzymes, Piroxicam effectively reduces the synthesis of these pro-inflammatory prostaglandins.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of Piroxicam's activity and pharmacokinetics. Below are representative protocols for a COX inhibition assay and a pharmacokinetic study.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of Piroxicam on COX-1 and COX-2.
Objective: To quantify the concentration of Piroxicam required to inhibit 50% of COX-1 and COX-2 activity (IC₅₀).
Methodology: A colorimetric or fluorometric inhibitor screening assay is typically used. The assay measures the peroxidase component of the COX enzymes.
-
Reagent Preparation:
-
Prepare a stock solution of Piroxicam in a suitable solvent, such as DMSO.
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in an appropriate buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Prepare a solution of arachidonic acid (the substrate) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2) to each well.
-
Add serial dilutions of the Piroxicam stock solution to the appropriate wells. Include wells for a positive control (a known COX inhibitor) and a negative control (solvent only).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Measure the absorbance or fluorescence at a specific wavelength at regular intervals to monitor the rate of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of Piroxicam compared to the negative control.
-
Plot the percent inhibition against the logarithm of the Piroxicam concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis of the dose-response curve.
-
Pharmacokinetic Study in a Rodent Model
This protocol describes a typical in vivo experiment to characterize the absorption, distribution, metabolism, and excretion (ADME) of Piroxicam. This compound is often used as an internal standard in the analysis of plasma samples.
Objective: To determine key pharmacokinetic parameters of Piroxicam, such as half-life (t₁/₂), maximum plasma concentration (Cₘₐₓ), and time to reach maximum concentration (Tₘₐₓ).
Methodology:
-
Animal Dosing:
-
Acclimate male Wistar or Sprague-Dawley rats for at least one week before the study.
-
Administer a single dose of Piroxicam to the rats via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples from the rats at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Prepare plasma samples for analysis by protein precipitation with a solvent like acetonitrile.
-
Spike the samples with a known concentration of this compound to serve as an internal standard.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of Piroxicam.
-
-
Data Analysis:
-
Construct a plasma concentration-time curve for each animal.
-
Use pharmacokinetic software to calculate the relevant parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, etc.) from the concentration-time data.
-
References
- 1. This compound (pyridyl-d4) | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound (pyridyl-d4) | LGC Standards [lgcstandards.com]
- 4. CAS 36322-90-4: Piroxicam | CymitQuimica [cymitquimica.com]
- 5. Piroxicam | CAS#:36322-90-4 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to the Isotopic Purity of Piroxicam-d4 Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Piroxicam-d4, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam in various analytical applications. Ensuring the high isotopic purity of these standards is paramount for the reliability and reproducibility of pharmacokinetic, metabolic, and bioequivalence studies.
Introduction to this compound and Isotopic Purity
This compound is a stable isotope-labeled version of Piroxicam where four hydrogen atoms on the pyridyl ring have been replaced with deuterium atoms. This modification results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled Piroxicam by mass spectrometry (MS). The isotopic purity of a this compound standard refers to the percentage of the material that is the desired deuterated form (d4) relative to the presence of lesser deuterated (d0, d1, d2, d3) and potentially over-deuterated species. High isotopic purity is critical to prevent isotopic cross-talk and ensure accurate quantification of the analyte.
Factors Influencing Isotopic Purity
The isotopic purity of this compound is primarily influenced by the synthetic route and the quality of the deuterated starting materials. Incomplete deuteration or back-exchange reactions during synthesis or purification can lead to the presence of residual proteo-forms.
Caption: Logical relationship of factors affecting the final isotopic purity of this compound.
Quantitative Data on Isotopic Purity of Commercial this compound Standards
The isotopic purity of commercially available this compound standards is typically high, often exceeding 98 atom % D. However, variations can exist between suppliers and even between different lots from the same supplier. Researchers should always refer to the Certificate of Analysis (CoA) for specific purity information.
| Supplier/Source | Product Code | Stated Isotopic Purity | Chemical Purity |
| LGC Standards | CDN-D-8023 | 98 atom % D | min 98% |
| Hypothetical Supplier A | P4-123 | >99 atom % D | >99% |
| Hypothetical Supplier B | PIRO-D4-XYZ | 98.7 atom % D | >98.5% |
Note: Data for hypothetical suppliers is illustrative and emphasizes the importance of consulting the specific CoA for any given standard.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for this compound is primarily achieved through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS is a powerful technique for assessing isotopic purity. It allows for the separation of the deuterated standard from any non-labeled impurities and provides detailed information on the distribution of isotopic species.
Experimental Workflow:
Caption: A typical experimental workflow for determining the isotopic purity of this compound using LC-MS.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.
-
Vortex to ensure complete dissolution.
-
-
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 300-350.
-
Resolution: >70,000 FWHM.
-
Key Ions to Monitor:
-
Piroxicam (d0): [M+H]⁺ ≈ 332.07
-
Piroxicam-d1: [M+H]⁺ ≈ 333.08
-
Piroxicam-d2: [M+H]⁺ ≈ 334.08
-
Piroxicam-d3: [M+H]⁺ ≈ 335.09
-
This compound: [M+H]⁺ ≈ 336.09
-
-
-
Data Analysis:
-
Integrate the peak areas for each of the monitored isotopic species (d0 to d4).
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy, particularly ¹H NMR, is a valuable tool for confirming the positions of deuteration and assessing isotopic purity. The absence or significant reduction of signals corresponding to the protons on the pyridyl ring confirms successful deuteration.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds.
-
-
Data Analysis:
-
Analyze the ¹H NMR spectrum for the presence and integration of signals corresponding to the pyridyl protons. In a highly pure this compound standard, these signals should be absent or significantly diminished.
-
The isotopic purity can be estimated by comparing the integration of any residual pyridyl proton signals to the integration of a non-deuterated proton signal in the molecule (e.g., the N-methyl protons).
-
Conclusion
The isotopic purity of this compound standards is a critical parameter that directly impacts the accuracy of quantitative bioanalytical methods. This guide has provided an overview of the factors influencing isotopic purity, a summary of available quantitative data, and detailed experimental protocols for its determination using LC-MS and NMR. It is imperative for researchers to obtain and critically evaluate the Certificate of Analysis for each lot of this compound to ensure the quality and reliability of their analytical data.
The Solubility Profile of Piroxicam-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Piroxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. While specific quantitative data for this compound is not extensively available in public literature, the solubility characteristics are expected to be highly comparable to those of Piroxicam. Deuteration is a common strategy in drug development to alter metabolic pathways, but it does not significantly impact the fundamental physicochemical property of solubility in organic solvents. The data presented herein for Piroxicam serves as a robust proxy for this compound.
Quantitative Solubility Data
The solubility of Piroxicam has been determined in a variety of organic solvents. The following table summarizes the available quantitative and qualitative data to guide solvent selection for analytical and formulation development.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~ 20[1] | Not Specified | --- |
| Dimethylformamide (DMF) | ~ 20[1] | Not Specified | --- |
| Chloroform | Higher than Dichloromethane | Not Specified | Ranked as having the highest solubility among the tested solvents in one study.[2][3][4] |
| Dichloromethane | Higher than Acetone | Not Specified | Ranked as having high solubility.[2][3][4] |
| Acetone | Higher than Ethyl Acetate | Not Specified | --- |
| Ethyl Acetate | Higher than Acetonitrile | Not Specified | --- |
| Acetonitrile | Higher than Acetic Acid | Not Specified | --- |
| Acetic Acid | Higher than Methanol | Not Specified | --- |
| Methanol | Higher than Hexane | Not Specified | --- |
| Oleic Acid | 12.6[5] | Not Specified | --- |
| Tween-80 | 17.8[5] | Not Specified | --- |
| Propylene Glycol | Not Specified | Not Specified | Solubility is 76.78 times its aqueous solubility.[5] |
| Hexane | Lowest among tested solvents | Not Specified | Ranked as having the lowest solubility.[2][3][4] |
Note: The solubility of Piroxicam generally increases with rising temperature in solvents such as dichloromethane, ethyl acetate, acetonitrile, chloroform, and acetic acid.[4]
Experimental Protocols for Solubility Determination
The determination of Piroxicam's solubility in organic solvents typically follows the equilibrium solubility method. This protocol is a standard and reliable approach for establishing the saturation point of a compound in a given solvent.
Equilibrium Solubility Method
The equilibrium solubility method is a widely used technique to determine the solubility of a compound in a specific solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a vial containing the organic solvent of interest. The vial is then securely sealed to prevent solvent evaporation.
-
Equilibration: The mixture is agitated, typically using a shaker or stirrer, at a constant and controlled temperature for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. After agitation, the solution is allowed to stand, permitting the undissolved solid to settle.
-
Sample Processing: A sample of the supernatant is carefully withdrawn. This sample is then filtered, commonly through a 0.45 µm filter, to remove any undissolved particles.
-
Analysis: The clear filtrate is appropriately diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][7]
Mechanism of Action: Signaling Pathway
Piroxicam, and by extension this compound, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9][10] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8][11]
The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects. Conversely, the inhibition of COX-1, which is involved in producing prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation, can lead to some of the common side effects associated with NSAIDs.[10]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of Formulation and Process Variables for Optimization of Piroxicam Nanosuspension Using 32 Factorial Design to Improve Solubility and In Vitro Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Piroxicam - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Piroxicam using Piroxicam-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. Accurate quantification of Piroxicam in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and drug development. This document provides a detailed protocol for the quantitative analysis of Piroxicam using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, Piroxicam-d4. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Chemical Structures
A clear understanding of the chemical structures of the analyte and the internal standard is fundamental for method development.
Caption: Chemical structures of Piroxicam and this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Piroxicam using this compound.
Caption: Experimental workflow for Piroxicam quantification.
Detailed Experimental Protocols
This section provides a comprehensive protocol for the LC-MS/MS analysis of Piroxicam.
Materials and Reagents
-
Piroxicam reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Drug-free plasma (for bioanalytical assays)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Piroxicam and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Piroxicam primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation (for Plasma Samples)
-
Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
For pharmaceutical formulations, a simple dilution with an appropriate solvent to bring the concentration within the calibration range is typically sufficient.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 3.0 mm × 75 mm, 2.0 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a gradient program optimized for separation from matrix components. A typical starting condition is 60% B. |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Piroxicam | 332.2 → 94.8 |
| This compound | 336.4 → 99.0 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument, typically in the range of 20-35 eV. |
| Ion Source Temperature | 500-550 °C |
Method Validation and Performance
The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH). The following tables summarize typical performance characteristics for the quantitative analysis of Piroxicam by LC-MS/MS.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Piroxicam | 0.5 - 200 | > 0.995 | 0.5 |
| Piroxicam | 2.5 - 1000 | > 0.99 | 2.5 |
Data compiled from multiple sources demonstrating typical ranges.[1][2]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low | 1.5 | < 5% | < 6% | ± 5% |
| Medium | 50 | < 4% | < 5% | ± 4% |
| High | 150 | < 3% | < 4% | ± 3% |
Representative data showing typical method performance.[1]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of the key components in the quantitative analysis process.
Caption: Logical flow of the quantitative analysis.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate platform for the quantitative analysis of Piroxicam in various matrices. The detailed protocol and performance data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and pharmaceutical quality control. Adherence to proper method validation procedures is essential to ensure the reliability of the generated data.
References
Application Note: High-Throughput Analysis of Piroxicam-d4 in Human Plasma for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Piroxicam in human plasma using Piroxicam-d4 as an internal standard (IS). The protocol employs a straightforward protein precipitation technique for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for high-throughput pharmacokinetic studies in a clinical or research setting. All data is presented in clear, tabular formats, and workflows are visualized using diagrams.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate determination of its concentration in human plasma is crucial for pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it corrects for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision. This document provides a comprehensive protocol for the analysis of Piroxicam in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Piroxicam and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Stock and Working Solutions
-
Piroxicam Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Piroxicam in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Piroxicam Working Standards: Prepare a series of working standards by serially diluting the Piroxicam stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A validated LC-MS/MS method for the analysis of Piroxicam in human plasma is outlined below.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | AB SCIEX API 4000™ or equivalent triple quadrupole mass spectrometer |
| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Piroxicam: m/z 332.2 → 95.0[1] This compound (Proposed)*: m/z 336.2 → 99.0 |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The MRM transition for this compound is proposed based on the known fragmentation of Piroxicam and the addition of four deuterium atoms. This transition should be experimentally confirmed during method development.
Data Presentation
Table 1: Pharmacokinetic Parameters of Piroxicam in Human Plasma
The following table summarizes the pharmacokinetic parameters of Piroxicam following a single oral dose of 20 mg, as reported in various studies.
| Parameter | Value | Reference |
| Cmax (µg/mL) | 2.15 ± 0.25 | [2] |
| Tmax (h) | 2.44 ± 1.15 | [2] |
| AUCt (µg·h/mL) | 107.42 ± 27.25 | [2] |
| t1/2 (h) | 46.84 ± 8.73 | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to the US FDA or other relevant regulatory guidelines. The validation should include the following parameters:
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Within-run and between-run accuracy (%RE) within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability assessed |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Piroxicam in human plasma.
Logical Relationship of Pharmacokinetic Analysis
Caption: Logical flow of a human plasma pharmacokinetic study.
References
Application Note and Protocol: Bioanalytical Method Validation for Piroxicam in Human Plasma using Piroxicam-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. To accurately quantify Piroxicam in biological matrices for pharmacokinetic, bioequivalence, and toxicokinetic studies, a robust and reliable bioanalytical method is crucial. This document provides a detailed protocol for the validation of an analytical method for the determination of Piroxicam in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Piroxicam-d4, a stable isotope-labeled derivative, is used as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1]
This protocol is developed in accordance with the principles outlined in the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[2][3]
Experimental
Materials and Reagents
-
Analytes: Piroxicam (Reference Standard), this compound (Internal Standard)
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm), Human plasma (K2-EDTA)
-
Labware: Calibrated micropipettes and tips, polypropylene tubes, 96-well plates, analytical balance.
Instrumentation
-
LC-MS/MS System: A sensitive and selective liquid chromatography-tandem mass spectrometric (LC-MS/MS) system equipped with an electrospray ionization (ESI) source is recommended.[4]
-
Analytical Column: A suitable reversed-phase column, such as a C18 column, should be used for chromatographic separation.
-
Data Acquisition and Processing: Validated software for instrument control, data acquisition, and processing is required.
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Piroxicam and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Piroxicam stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in 50:50 (v/v) methanol:water at a concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in bulk by spiking human plasma with Piroxicam at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low Quality Control (LQC)
-
Medium Quality Control (MQC)
-
High Quality Control (HQC)
-
Sample Preparation
A protein precipitation method is a rapid and effective technique for extracting Piroxicam from plasma.[5]
-
Aliquot 100 µL of plasma sample (blank, CC, or QC) into a polypropylene tube.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) to all samples except the blank.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Piroxicam: To be determined based on precursor and product ions.
-
This compound: To be determined based on precursor and product ions.
-
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Bioanalytical Method Validation
The method will be validated for the following parameters as per FDA guidelines.[2]
Selectivity and Specificity
-
Protocol: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Piroxicam and this compound.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and IS. The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Linearity and Range
-
Protocol: Analyze a blank sample, a zero sample (blank with IS), and at least six non-zero calibration standards over the anticipated concentration range. The calibration curve is constructed by plotting the peak area ratio of Piroxicam to this compound against the nominal concentration of Piroxicam. A weighted linear regression (e.g., 1/x²) is typically used.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
-
Protocol: Analyze QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in at least five replicates on three separate days (inter-day) and within the same day (intra-day).
-
Acceptance Criteria: The intra- and inter-day precision (expressed as the coefficient of variation, %CV) should be ≤ 15% (≤ 20% for LLOQ). The intra- and inter-day accuracy (expressed as the relative error, %RE) should be within ±15% of the nominal value (±20% for LLOQ).
Matrix Effect
-
Protocol: The matrix effect is evaluated by comparing the peak response of the analyte in post-extraction spiked plasma from at least six different sources to the peak response of the analyte in a neat solution at the LQC and HQC concentration levels.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery
-
Protocol: The extraction recovery of Piroxicam is determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples with that of post-extraction spiked plasma samples at LQC, MQC, and HQC levels.
-
Acceptance Criteria: Recovery should be consistent, precise, and reproducible.
Stability
-
Protocol: The stability of Piroxicam in human plasma is evaluated under various conditions that mimic sample handling and storage. This includes:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: Under frozen storage conditions (-20°C or -80°C) for a specified period.
-
Post-Preparative Stability: In the autosampler for a specified period.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
Table 1: Linearity of Piroxicam in Human Plasma
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 4.90 | 98.0 |
| 10.0 | 10.3 | 103.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 51.0 | 102.0 |
| 100.0 | 99.0 | 99.0 |
| 200.0 | 198.0 | 99.0 |
Table 2: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%RE) | Precision (%CV) |
| LLOQ | 1.00 | 1.02 | 2.0 | 8.5 |
| LQC | 3.00 | 2.95 | -1.7 | 6.2 |
| MQC | 75.0 | 76.5 | 2.0 | 4.8 |
| HQC | 150.0 | 148.5 | -1.0 | 3.5 |
Table 3: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=15) | Accuracy (%RE) | Precision (%CV) |
| LLOQ | 1.00 | 1.04 | 4.0 | 9.8 |
| LQC | 3.00 | 2.98 | -0.7 | 7.5 |
| MQC | 75.0 | 75.8 | 1.1 | 5.6 |
| HQC | 150.0 | 149.1 | -0.6 | 4.1 |
Table 4: Stability of Piroxicam in Human Plasma (Example: Freeze-Thaw Stability)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=3) | Stability (%) |
| LQC | 3.00 | 2.91 | 97.0 |
| HQC | 150.0 | 153.0 | 102.0 |
Visualizations
Caption: Workflow for the protein precipitation sample preparation method.
Caption: Logical flow of the bioanalytical method validation process.
Conclusion
The described LC-MS/MS method for the quantification of Piroxicam in human plasma using this compound as an internal standard is selective, linear, accurate, precise, and stable. This validated protocol is suitable for use in clinical and preclinical studies requiring the determination of Piroxicam concentrations in plasma. It is recommended that all validation experiments be thoroughly documented to ensure regulatory compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. moh.gov.bw [moh.gov.bw]
- 4. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of piroxicam from rat articular tissue and plasma based on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piroxicam Analysis Using Piroxicam-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Piroxicam in biological matrices, primarily human plasma, using Piroxicam-d4 as an internal standard. The methodologies described are based on common bioanalytical techniques and are intended to serve as a comprehensive guide for developing and validating robust analytical methods.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate quantification of Piroxicam in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis, as it effectively compensates for variability in sample preparation and instrument response.
This document outlines three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), for the extraction of Piroxicam and this compound from plasma samples prior to LC-MS/MS analysis.
General Considerations
-
Materials and Reagents: All solvents and reagents should be of HPLC or analytical grade. Water should be deionized and filtered.
-
Internal Standard: this compound should be of high purity. A stock solution is typically prepared in methanol or another suitable organic solvent. The working internal standard solution is prepared by diluting the stock solution to the desired concentration.
-
Calibration Standards and Quality Controls: Calibration standards and quality control (QC) samples should be prepared by spiking known concentrations of Piroxicam into the same biological matrix as the study samples.
Sample Preparation Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup. It is particularly useful for high-throughput analysis.
Experimental Protocol:
-
Aliquot 100 µL of plasma sample (or calibration standard/QC) into a microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., 1 µg/mL in methanol) and vortex briefly.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent like methanol or acetone) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
Workflow Diagram:
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Experimental Protocol:
-
Aliquot 200 µL of plasma sample (or calibration standard/QC) into a glass tube.
-
Add 25 µL of this compound working solution (e.g., 1 µg/mL in methanol) and vortex briefly.
-
Add 50 µL of an appropriate buffer to adjust the pH (e.g., 0.1 M acetate buffer, pH 4.5) to ensure Piroxicam is in a non-ionized form.
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
Workflow Diagram:
Application Note: High-Throughput Analysis of Piroxicam and Piroxicam-d4 in Human Plasma by LC-MS/MS
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. Accurate and reliable quantification of Piroxicam in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Piroxicam-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) as it effectively corrects for matrix effects, ion suppression, and variability during sample processing and analysis.[1][2] This application note presents a robust and sensitive LC-MS/MS method for the simultaneous determination of Piroxicam and its deuterated internal standard, this compound, in human plasma. The method is suitable for high-throughput analysis in clinical and research settings.
Experimental
Liquid Chromatography Conditions
A reversed-phase HPLC method is employed for the separation of Piroxicam and this compound. Due to their structural similarity, the deuterated standard co-elutes with the analyte, which is ideal for an internal standard as it experiences the same chromatographic conditions and potential matrix effects.[2]
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 3.0 mm x 75 mm, 2.0 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 60% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 3 minutes |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is utilized for the detection and quantification of Piroxicam and this compound. The instrument is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | Piroxicam: 332.2 → 94.8This compound: 336.2 → 94.8 (Predicted, assuming deuteration on the pyridyl ring) |
| Dwell Time | 100 ms |
Sample Preparation Protocol
The following protocol outlines the steps for the extraction of Piroxicam and this compound from human plasma using protein precipitation.
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Experimental Workflow
Results and Discussion
The developed LC-MS/MS method provides excellent chromatographic separation and sensitive detection for both Piroxicam and this compound. The use of an isocratic mobile phase of 60:40 acetonitrile:water with 0.1% formic acid on a C18 column allows for a short run time of 3 minutes, making it suitable for high-throughput analysis.[3] The retention times for Piroxicam and this compound are expected to be nearly identical, ensuring accurate correction by the internal standard.
The mass spectrometric conditions are optimized for the sensitive detection of both analytes. The MRM transition of m/z 332.2 → 94.8 for Piroxicam is a known and specific transition.[3] For this compound, the precursor ion is predicted to be m/z 336.2, assuming four deuterium atoms are incorporated into the molecule. The product ion is expected to be the same as that of Piroxicam (m/z 94.8), as the fragmentation is unlikely to occur at the site of deuteration.
The protein precipitation method for sample preparation is simple, fast, and effective for removing the majority of plasma proteins, which can interfere with the analysis. This sample preparation technique is widely used in bioanalytical methods due to its efficiency and ease of implementation.
This application note describes a rapid, sensitive, and robust LC-MS/MS method for the quantification of Piroxicam in human plasma using its deuterated internal standard, this compound. The method is well-suited for pharmacokinetic studies and routine drug monitoring in a regulated bioanalytical laboratory. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making this method a valuable tool for researchers, scientists, and drug development professionals.
References
Application Notes and Protocols for Piroxicam-d4 Detection by Mass Spectrometry
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. Accurate and sensitive quantification of Piroxicam in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Piroxicam-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise results.
This document provides detailed application notes and protocols for the detection and quantification of Piroxicam, with a specific focus on the mass spectrometry parameters for its deuterated internal standard, this compound.
I. Mass Spectrometry Parameters
The following table summarizes the key mass spectrometry parameters for the detection of Piroxicam and this compound using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q2) [m/z] | Collision Energy (CE) [eV] |
| Piroxicam | 332.2 | 95.0 | 24 |
| This compound | 336.2 | 95.0 | 24 |
Note: The precursor ion for this compound is 4 atomic mass units higher than that of Piroxicam due to the presence of four deuterium atoms. The product ion and collision energy can be the same as the non-deuterated form, as the fragmentation often occurs at a part of the molecule distant from the deuteration site. However, optimization of the collision energy for this compound is recommended for maximum sensitivity.
II. Experimental Protocols
A. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Piroxicam and this compound from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each plasma sample, except for the blank samples.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
B. Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
C. Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an ESI source.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transitions: As listed in the table in Section I.
-
Dwell Time: 100 ms per transition
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Piroxicam using this compound as an internal standard.
IV. Signaling Pathway (Not Applicable)
Piroxicam is a small molecule drug and does not have a signaling pathway in the traditional sense of cellular signaling cascades. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response. Therefore, a signaling pathway diagram is not applicable in this context.
Disclaimer:
The provided parameters and protocols are intended as a starting point. Optimization of LC and MS conditions may be necessary for different instrumentation and specific applications. Method validation should always be performed according to the relevant regulatory guidelines to ensure data quality and reliability.
Application of Piroxicam-d4 in Veterinary Drug Residue Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) utilized in veterinary medicine to manage pain and inflammation.[1] Its use in food-producing animals necessitates robust analytical methods to monitor its residue levels and ensure food safety. Regulatory bodies establish maximum residue limits (MRLs) for veterinary drugs in food products to protect consumers. Accurate quantification of piroxicam residues is crucial for compliance and public health. The use of a stable isotope-labeled internal standard, such as Piroxicam-d4, is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification. This internal standard mimics the chemical behavior of the analyte (piroxicam) during sample preparation and analysis, compensating for matrix effects and variations in instrument response. This document provides detailed application notes and protocols for the use of this compound in the determination of piroxicam residues in veterinary matrices, primarily focusing on milk and animal tissue.
Principle of the Method
The analytical method involves the extraction of piroxicam and the internal standard, this compound, from the sample matrix. This is followed by a clean-up step to remove interfering substances. The final extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification is achieved by comparing the peak area ratio of piroxicam to that of this compound against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Experimental Protocols
Protocol 1: Determination of Piroxicam in Bovine Milk
This protocol is adapted from a validated method for the analysis of multi-class anti-inflammatory drugs in bovine milk and is suitable for the quantification of piroxicam using this compound as an internal standard.[2][3]
1. Materials and Reagents
-
Piroxicam analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium chloride
-
Water (LC-MS grade)
-
Formic acid
-
Methanol (HPLC grade)
-
Bovine milk (blank control)
2. Standard Solution Preparation
-
Piroxicam Stock Solution (1 mg/mL): Accurately weigh 10 mg of piroxicam standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the piroxicam stock solution with a mixture of water and acetonitrile (1:1, v/v).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
3. Sample Preparation
-
Pipette 5.0 mL of a bovine milk sample into a 50 mL polypropylene centrifuge tube.
-
Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to the milk sample and vortex for 30 seconds.
-
Add 10 mL of acetonitrile to the tube.
-
Add approximately 2 g of sodium chloride to aid in the phase separation.[2][3]
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the upper acetonitrile layer to a clean 15 mL centrifuge tube.
-
Add 5 mL of hexane to the acetonitrile extract for liquid-liquid purification.[2][3]
-
Vortex for 1 minute and centrifuge at 4000 x g for 5 minutes.
-
Discard the upper hexane layer.
-
Transfer the purified acetonitrile extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of a mixture of water and acetonitrile (80:20, v/v) with 0.1% formic acid.
-
Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Piroxicam: 332.1 > 115.1 (Quantifier), 332.1 > 95.1 (Qualifier) This compound: 336.1 > 115.1 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Protocol 2: Determination of Piroxicam in Animal Tissue (Muscle)
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Phosphate buffer (pH 7.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Standard Solution Preparation
-
Same as Protocol 1.
3. Sample Preparation
-
Weigh 2.0 g of homogenized animal muscle tissue into a 50 mL polypropylene centrifuge tube.
-
Add 50 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 8 mL of acetonitrile.
-
Homogenize the sample using a high-speed homogenizer for 1 minute.
-
Centrifuge at 5000 x g for 15 minutes at 4°C.
-
Decant the supernatant into a clean tube.
-
Re-extract the tissue pellet with another 8 mL of acetonitrile, vortex for 1 minute, and centrifuge again.
-
Combine the supernatants and evaporate to approximately 1 mL under a stream of nitrogen at 40°C.
-
Add 9 mL of water to the concentrated extract.
-
SPE Clean-up:
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of a mixture of water and acetonitrile (80:20, v/v) with 0.1% formic acid.
-
Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
Same as Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the analysis of NSAIDs in veterinary matrices. While this data is not specific to a method using this compound, it provides an indication of the expected performance for a validated LC-MS/MS method for a similar class of compounds.
| Analyte Class | Matrix | Recovery (%) | Precision (RSD%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| NSAIDs | Bovine Milk | 85 - 110 | < 15 | 0.1 - 1.0 | 0.3 - 3.0 | [2][3] |
| NSAIDs | Animal Muscle | 80 - 115 | < 20 | 0.5 - 2.5 | 1.5 - 7.5 | [4] |
Visualizations
Experimental Workflow for Piroxicam Residue Analysis in Milk
Caption: Workflow for Piroxicam Analysis in Milk.
Logical Relationship of Quantitation using Internal Standard
Caption: Quantitation using an Internal Standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative determination of piroxicam residues in veterinary drug testing. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and analysts in the field. Adherence to validated methods and the use of appropriate internal standards are essential for ensuring the accuracy of residue data and safeguarding public health.
References
- 1. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a rapid, multi-class method for the confirmatory analysis of anti-inflammatory drugs in bovine milk using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.atu.ie [pure.atu.ie]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Matrix effects in Piroxicam quantification with Piroxicam-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Piroxicam using Piroxicam-d4 as an internal standard, with a focus on addressing matrix effects.
Troubleshooting Guide
Question: I am observing significant ion suppression for both Piroxicam and this compound in my plasma samples. What are the potential causes and how can I troubleshoot this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, where co-eluting endogenous components interfere with the ionization of the analyte and internal standard (IS).[1][2][3] Here’s a step-by-step troubleshooting approach:
-
Confirm the Matrix Effect: First, confirm that the issue is indeed a matrix effect. This can be done qualitatively using a post-column infusion experiment or quantitatively by calculating the matrix factor (MF).[1][4] A matrix factor of <1 indicates ion suppression, while a value >1 suggests ion enhancement.[4]
-
Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[5][6]
-
Protein Precipitation (PPT): This is a simple but often less effective method that can leave many matrix components in the extract.[6]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for polar analytes.[6]
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode SPE, is highly effective at removing a broad range of interferences, leading to a significant reduction in matrix effects.[6]
-
-
Optimize Chromatographic Separation: If sample preparation improvements are insufficient, focus on chromatographic conditions to separate Piroxicam and this compound from the interfering matrix components.[3][5]
-
Gradient Elution: Adjust the mobile phase gradient to increase the resolution between your analytes and the region of ion suppression.[1][6]
-
Column Chemistry: Consider a different column chemistry (e.g., from C18 to a phenyl-hexyl or pentafluorophenyl phase) to alter the selectivity.[7]
-
Mobile Phase pH: Modifying the mobile phase pH can change the retention of basic analytes relative to phospholipids, a common source of matrix effects.[6]
-
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[1][8]
-
Check for Phospholipid-Based Matrix Effects: Phospholipids are a major cause of ion suppression in plasma samples. You can monitor for characteristic phospholipid MRM transitions to see if they co-elute with your analytes. If so, targeted sample preparation strategies to remove phospholipids are recommended.
Question: My this compound internal standard is not adequately compensating for the variability in my Piroxicam results. What could be the reason?
Answer:
While a stable isotope-labeled (SIL) internal standard like this compound is the best choice to compensate for matrix effects, it may not always track the analyte perfectly.[1][2] Here are some potential reasons and solutions:
-
Differential Matrix Effects: Although structurally similar, the analyte and SIL-IS may not experience the exact same degree of ion suppression or enhancement, especially if they are at the chromatographic edge of a region of severe matrix effect. Improving chromatographic resolution from interfering peaks is crucial.
-
Concentration Mismatch: If the concentration of the internal standard is significantly higher than the analyte, it might experience different ionization competition, leading to poor tracking.[1] Ensure the IS concentration is appropriate for the expected analyte concentration range.
-
Source of Interference: The interference might be a metabolite of Piroxicam that has back-converted to the parent drug or an isobaric compound that is not resolved chromatographically. Review your chromatography and MS/MS transitions to ensure specificity.
-
Non-Co-elution: Verify that Piroxicam and this compound are perfectly co-eluting. Even a slight separation can lead to differential matrix effects. Adjusting the chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: How do I quantitatively assess the matrix effect for Piroxicam?
A1: The matrix effect should be evaluated during method validation as per regulatory guidelines.[9][10] The most common method is the post-extraction spike method to determine the Matrix Factor (MF).[4]
-
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: Piroxicam and this compound spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank plasma from at least six different sources is extracted, and then Piroxicam and this compound are spiked into the extracted matrix.[9][10]
-
Set C: Piroxicam and this compound are spiked into the blank plasma and then extracted (used for recovery calculation).
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF.
-
-
Calculations:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (MF of Piroxicam) / (MF of this compound)
-
An IS-normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[4]
Q2: What are the acceptance criteria for matrix effects according to regulatory bodies like the FDA?
A2: According to FDA guidance, the matrix effect should be evaluated using at least three replicates of low and high-quality controls (QCs) from a minimum of six different sources or lots of matrix.[10] The accuracy of the QCs should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should not be greater than 15% for each matrix source.[10]
Q3: Can I use a different internal standard if this compound is not available?
A3: While a SIL-IS is highly recommended, an analog internal standard (a structurally similar molecule) can be used.[1][2] However, it is less likely to perfectly mimic the ionization behavior of Piroxicam, potentially leading to less accurate compensation for matrix effects. If an analog IS is used, a more thorough investigation and validation of matrix effects are crucial.
Q4: What are some common sample preparation methods for Piroxicam in plasma?
A4: Several methods have been reported for the extraction of Piroxicam from biological matrices:
-
Protein Precipitation (PPT): Often performed with acetonitrile or methanol.[11]
-
Liquid-Liquid Extraction (LLE): Frequently uses ethyl acetate at an acidic pH.[12]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and is highly effective at minimizing matrix effects.[6]
Quantitative Data Summary
The following tables summarize the expected outcomes when evaluating matrix effects for Piroxicam quantification.
Table 1: Matrix Factor (MF) and Recovery Assessment
| Sample Set | Description | Mean Piroxicam Peak Area | Mean this compound Peak Area |
| A | Analyte in Neat Solution | 1,200,000 | 1,500,000 |
| B | Post-extraction Spike in Plasma | 960,000 | 1,215,000 |
| C | Pre-extraction Spike in Plasma | 883,200 | 1,117,800 |
-
Calculated Matrix Factor (Piroxicam): (960,000 / 1,200,000) = 0.80 (20% Ion Suppression)
-
Calculated Matrix Factor (this compound): (1,215,000 / 1,500,000) = 0.81 (19% Ion Suppression)
-
IS-Normalized Matrix Factor: (0.80 / 0.81) = 0.988
-
Calculated Recovery (Piroxicam): (883,200 / 960,000) * 100 = 92%
-
Calculated Recovery (this compound): (1,117,800 / 1,215,000) * 100 = 92%
Table 2: Acceptance Criteria for Matrix Effect Validation
| QC Level | Matrix Source | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Low QC | Source 1 | 5.0 | 5.2 | 104.0 |
| Low QC | Source 2 | 5.0 | 4.8 | 96.0 |
| Low QC | Source 3 | 5.0 | 5.1 | 102.0 |
| Low QC | Source 4 | 5.0 | 4.9 | 98.0 |
| Low QC | Source 5 | 5.0 | 5.3 | 106.0 |
| Low QC | Source 6 | 5.0 | 4.7 | 94.0 |
| Low QC Stats | Mean: 5.0 | CV: 6.8% | ||
| High QC | Source 1 | 150.0 | 145.5 | 97.0 |
| High QC | Source 2 | 150.0 | 153.0 | 102.0 |
| High QC | Source 3 | 150.0 | 148.5 | 99.0 |
| High QC | Source 4 | 150.0 | 156.0 | 104.0 |
| High QC | Source 5 | 150.0 | 142.5 | 95.0 |
| High QC | Source 6 | 150.0 | 150.0 | 100.0 |
| High QC Stats | Mean: 149.3 | CV: 3.5% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Objective: To quantify the degree of ion suppression or enhancement.
-
Materials: Blank human plasma (at least 6 sources), Piroxicam and this compound stock solutions, mobile phase, extraction solvent.
-
Procedure:
-
Prepare Set A: Spike known amounts of Piroxicam and this compound into the mobile phase to achieve low and high QC concentrations.
-
Prepare Set B: Aliquot blank plasma from each of the 6 sources. Perform the extraction procedure (e.g., protein precipitation with acetonitrile). Evaporate the supernatant and reconstitute in mobile phase. Spike the reconstituted extract with Piroxicam and this compound to the same concentrations as Set A.
-
Analysis: Inject all samples into the LC-MS/MS system.
-
Calculation: Calculate the Matrix Factor as described in FAQ Q1.
-
Protocol 2: LC-MS/MS Method for Piroxicam Quantification
This is a representative method based on published literature.[12][13]
-
Sample Preparation (LLE):
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution.
-
Vortex briefly.
-
Add 50 µL of 0.1 M HCl to acidify.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).[13]
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Piroxicam: m/z 332.2 → 95.1
-
This compound: m/z 336.2 → 95.1
-
-
Visualizations
Caption: Experimental workflow for Piroxicam quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. Determination of piroxicam from rat articular tissue and plasma based on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Piroxicam-d4 Internal Standard Optimization
Welcome to the technical support center for the optimization of Piroxicam-d4 as an internal standard in bioanalytical methods. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a suitable internal standard (IS)?
This compound is a stable isotope-labeled (SIL) version of the analyte, Piroxicam. SIL internal standards are considered the gold standard in quantitative bioanalysis for several reasons:
-
Similar Physicochemical Properties: They behave almost identically to the analyte during sample preparation, chromatography, and ionization, which allows for effective correction of variability.[1]
-
Co-elution: They typically co-elute with the analyte, providing the best compensation for matrix effects.[2]
-
Mass Difference: The mass difference between this compound and Piroxicam allows for their distinct detection by a mass spectrometer.
Q2: What is the ideal concentration for this compound as an internal standard?
There is no single "correct" concentration, and the optimal amount should be determined during method development. However, a common starting point is a concentration that is similar to the analyte's concentration in the middle of the calibration curve.[3] Another recommendation is to use a concentration in the range of one-third to one-half of the Upper Limit of Quantification (ULOQ) of the analyte.[2] The goal is to use a concentration that provides a stable and reproducible signal without saturating the detector or interfering with the analyte signal.
Q3: How do I add the this compound internal standard to my samples?
The internal standard should be added to all samples, including calibration standards and quality control (QC) samples, at a constant concentration.[1] It is crucial to add the IS as early as possible in the sample preparation workflow to account for variability in all subsequent steps, such as extraction and reconstitution.[1][4]
Q4: Can the use of a deuterated internal standard like this compound cause problems?
Yes, while SIL internal standards are preferred, they can sometimes present challenges:
-
Retention Time Shifts: Deuterated compounds can sometimes have slightly different retention times compared to the non-deuterated analyte.[5][6][7]
-
Deuterium Exchange: In some cases, the deuterium atoms can exchange with protons in the solvent, leading to a loss of the mass difference. This is more likely to occur in acidic or basic solutions.[8]
-
Isotopic Contribution: The this compound standard may contain a small amount of the non-deuterated Piroxicam, which could interfere with the quantification of the analyte, especially at the Lower Limit of Quantification (LLOQ).
Troubleshooting Guide
This guide addresses common issues encountered when optimizing and using this compound as an internal standard.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in IS Signal | Inconsistent sample preparation, instrument drift, matrix effects, improper storage of IS solution.[1][9] | Ensure consistent pipetting and vortexing. Add the IS early in the sample preparation. Check for instrument stability. Evaluate matrix effects by comparing IS response in matrix vs. neat solution. Verify the stability of the IS stock and working solutions. |
| Low IS Signal or No Signal | Incorrect concentration of the working solution, degradation of the IS, instrument issues (e.g., clogged lines, ion source problems), significant ion suppression. | Prepare a fresh working solution of the IS. Check for degradation by comparing with a newly prepared standard. Troubleshoot the LC-MS/MS system for any hardware issues. Investigate and mitigate matrix effects through improved sample cleanup or chromatographic separation. |
| IS Signal Drifting During a Run | Gradual changes in instrument performance (e.g., source temperature, gas flow), column degradation.[1] | Allow the instrument to stabilize for a longer period before starting the run. Check the performance of the analytical column. If a consistent drift is observed, investigate the instrument's performance. |
| Retention Time Shift of IS | This is a known phenomenon with some deuterated standards.[5][6] | Ensure that the peak integration window is wide enough to capture both the analyte and the IS. If the shift is significant and affects integration, consider adjusting the chromatographic conditions or using a different deuterated position for the IS if available. |
| Analyte Peak Detected in Blank Samples with IS | Isotopic contribution from the this compound standard. | Evaluate the contribution of the IS to the analyte signal by injecting a blank sample spiked only with the IS. The response should not be more than 5% of the LLOQ response. If it is higher, a purer IS may be needed, or the IS concentration might need to be lowered. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
Objective: To determine the optimal concentration of this compound internal standard that provides a stable signal and ensures accurate and precise quantification of the analyte.
Methodology:
-
Prepare a series of IS working solutions: Prepare several concentrations of this compound (e.g., 50, 100, 200, 500 ng/mL) in the appropriate solvent.
-
Spike into matrix: For each concentration, spike a known and constant volume into a set of blank biological matrix samples.
-
Process the samples: Perform the entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze by LC-MS/MS: Inject the processed samples and acquire the data.
-
Evaluate the IS response:
-
Signal Intensity: The signal should be strong enough for reproducible detection but not so high that it causes detector saturation.
-
Reproducibility: Calculate the coefficient of variation (%CV) of the IS peak area across multiple injections. A lower %CV indicates better reproducibility.
-
-
Select the optimal concentration: Choose the concentration that provides a stable and consistent signal with a low %CV.
-
Verify with a calibration curve: Prepare a full calibration curve using the selected IS concentration and evaluate the linearity, accuracy, and precision of the assay.
Data Presentation for IS Optimization
Summarize the results of the optimization experiment in a table for easy comparison.
| This compound Concentration (ng/mL) | Mean Peak Area (n=6) | Standard Deviation | %CV |
| 50 | 150,000 | 15,000 | 10.0 |
| 100 | 320,000 | 16,000 | 5.0 |
| 200 | 650,000 | 26,000 | 4.0 |
| 500 | 1,400,000 | 98,000 | 7.0 |
Note: The data in this table is for illustrative purposes only. Users should populate it with their own experimental data.
Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Troubleshooting logic for variable internal standard signal.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape for Piroxicam-d4 in HPLC
Welcome to the technical support center for Piroxicam-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor peak shape during your HPLC experiments. The following information is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the peak is asymmetrical with a drawn-out latter half, is a common issue in HPLC. For this compound, a weakly acidic compound, this can be caused by several factors:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the this compound molecule, causing it to lag on the column and result in a tailing peak.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Piroxicam (pKa values are around 1.81 and 5.12), both ionized and non-ionized forms of the analyte can exist, leading to peak distortion.[1][4][5]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[3][6][7]
-
Column Degradation: Over time, the column's stationary phase can degrade, exposing more active sites and causing tailing.[7][8]
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1][9]
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting, an asymmetry where the front of the peak is sloped, is less common than tailing but can still occur. Potential causes include:
-
Sample Overload: High concentrations of this compound can lead to fronting.[6][10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.[3][11]
-
Column Collapse: A sudden physical change in the column bed, often due to aggressive mobile phase conditions (e.g., high pH or temperature), can cause peak fronting.[12][13]
-
Inadequate Buffering: Insufficient buffer capacity can lead to pH shifts within the peak, potentially causing fronting.[14]
Q3: I am observing split peaks for this compound. What should I do?
Split peaks can complicate quantification and indicate a problem with the analytical method or the HPLC system.[15] Common reasons for split peaks include:
-
Co-elution: Another compound in the sample may be eluting at a very similar retention time to this compound.
-
Sample Dissolution Issues: If the sample is not fully dissolved in the injection solvent, it can lead to split peaks.[7]
-
Column Contamination or Voids: A blocked frit or a void at the head of the column can disrupt the sample band, causing it to split.[8][16]
-
Mobile Phase pH Near Analyte pKa: Operating near the pKa of Piroxicam can lead to the presence of two different ionic forms of the analyte, which may separate slightly and cause peak splitting.[17]
-
Injector Issues: Problems with the autosampler, such as an incompletely filled sample loop, can also result in split peaks.[18]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for this compound peak tailing.
Guide 2: Resolving Peak Fronting
For issues with peak fronting, use the following troubleshooting guide:
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mastelf.com [mastelf.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. uhplcs.com [uhplcs.com]
- 10. youtube.com [youtube.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 15. uhplcs.com [uhplcs.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Piroxicam-d4 Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of Piroxicam-d4 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results. Since this compound is used as an internal standard for the quantification of Piroxicam, any suppression of its signal can lead to erroneously high calculated concentrations of Piroxicam.
Q2: What are the common causes of ion suppression for this compound in biological samples like plasma?
A2: Common causes of ion suppression in the analysis of this compound from biological matrices include:
-
Phospholipids: These are abundant in plasma and are known to cause significant ion suppression, particularly in the later stages of a reversed-phase chromatographic run.[3][4]
-
Salts and Proteins: High concentrations of salts from buffers or the biological matrix itself, as well as residual proteins after sample preparation, can interfere with the ionization process.
-
Co-administered Drugs or their Metabolites: Other compounds present in the sample can co-elute with this compound and compete for ionization.
-
Mobile Phase Additives: High concentrations of non-volatile mobile phase additives can lead to ion suppression.
Q3: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix sample. A dip in the baseline signal of this compound at a specific retention time indicates the presence of co-eluting, suppressing agents.
Troubleshooting Guides
Issue 1: Low or Variable this compound Signal Intensity
Possible Cause: Inefficient sample preparation leading to the presence of matrix components.
Troubleshooting Steps:
-
Review Your Sample Preparation Method: For plasma samples, simple protein precipitation with acetonitrile or methanol is a common starting point but may not be sufficient to remove all interfering phospholipids.[5]
-
Consider a More Rigorous Cleanup:
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation workflow, especially if you suspect they are the main cause of suppression.
Issue 2: Chromatographic Peak for this compound is Tailing or Broad
Possible Cause: Poor chromatographic conditions or column contamination.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
pH: The pH of the mobile phase can affect the peak shape of Piroxicam, which has a pKa value around 5.3-5.7.[7] Using a mobile phase with a pH away from the pKa can improve peak shape.
-
Organic Modifier: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase to improve peak resolution and shape.
-
-
Check Column Health:
-
A contaminated guard column or analytical column can lead to poor peak shapes. Flush the column according to the manufacturer's instructions or replace it if necessary.
-
-
Use a Different Stationary Phase: If optimization of the mobile phase is not effective, consider a column with a different chemistry.
Issue 3: Inconsistent Piroxicam/Piroxicam-d4 Area Ratio Across a Run
Possible Cause: Differential ion suppression due to chromatographic separation of Piroxicam and this compound.
Troubleshooting Steps:
-
Investigate Chromatographic Separation: Due to the deuterium isotope effect, this compound may elute slightly earlier than Piroxicam on a reversed-phase column.[8][9][10] If this separation occurs in a region of ion suppression, the two compounds will be affected differently, leading to an inconsistent area ratio.
-
Modify Chromatographic Conditions:
-
Adjust the gradient profile or isocratic composition of the mobile phase to achieve co-elution of Piroxicam and this compound.
-
Experiment with different column temperatures, as this can affect the separation of deuterated and non-deuterated compounds.
-
-
Evaluate Matrix Effects: Perform experiments to quantify the matrix effect for both Piroxicam and this compound to confirm if they are experiencing different levels of suppression.
Data Presentation
Table 1: Recovery of Piroxicam from Human Plasma Using Different Extraction Methods
| Extraction Method | Analyte Concentration | Recovery (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.50 ng/mL | 78.3 - 87.1 | [1][11] |
| Liquid-Liquid Extraction (Ethyl Acetate) | 200 ng/mL | 78.3 - 87.1 | [1][11] |
| Protein Precipitation | Not Specified | >90% | [12] |
Note: This table summarizes reported recovery values for Piroxicam, which can be indicative of the efficiency of removing matrix components that may cause ion suppression.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Piroxicam from Human Plasma
This protocol is adapted from a method for the simultaneous determination of Piroxicam, Meloxicam, and Tenoxicam in human plasma.[1][11]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (this compound).
-
Acidify the plasma with a small volume of a suitable acid (e.g., formic acid).
-
Add 1 mL of ethyl acetate.
-
-
Extraction:
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Conditions for Piroxicam Analysis
The following are typical starting conditions for the analysis of Piroxicam. Optimization will be required for your specific instrumentation and application.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Sunfire C18, 5 µm, 2.1 x 50 mm).[1]
-
Mobile Phase:
-
Gradient: A gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.2 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Piroxicam: m/z 332.1 → 115.1
-
This compound: The specific transition will depend on the deuteration pattern. For a d3 labeled standard, a possible transition would be m/z 335.1 → 115.1.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Determination of piroxicam from rat articular tissue and plasma based on LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Piroxicam-d4 degradation pathways and potential issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piroxicam-d4. The information is based on the known degradation pathways of Piroxicam, with special considerations for its deuterated form.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Piroxicam, and are they different for this compound?
Q2: What are the known degradation products of Piroxicam?
A2: Several degradation products of Piroxicam have been identified. Under hydrolytic conditions, the primary degradation product is 2-aminopyridine.[2] Photodegradation can lead to the formation of various products, including 2-methyl-1,2-benzisothiazol-3(2H)-one-1,1-dioxide and N-(2-pyridyl)-methoxy-formyl-amide.[3] Oxidative degradation also yields a number of products. In total, at least five degradation products have been reported for Piroxicam under various stress conditions.[1]
Q3: How stable is this compound in solution?
A3: The stability of Piroxicam in solution is influenced by pH, light exposure, and temperature.[2] Piroxicam exhibits a bell-shaped pH-rate profile for thermal degradation, with maximum degradation occurring around pH 6.0.[2] Conversely, its photodegradation follows a U-shaped pH-rate profile, with increased degradation in both acidic and alkaline conditions.[2] While specific quantitative data for this compound is not available, it is prudent to assume similar pH-dependent stability. For long-term storage of solutions, refrigeration at approximately 5°C is recommended.[4]
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A4: Yes, H/D exchange is a potential issue, particularly for deuterated compounds stored in protic solvents (e.g., water, methanol, ethanol). While the deuterium atoms on the methyl group (-CD3) are generally stable, those on aromatic rings or other positions could potentially exchange with protons from the solvent, especially under acidic or basic conditions. This can affect the isotopic purity of the standard and the accuracy of quantitative analyses. On-line H/D exchange mass spectrometry has been used to help characterize the degradation products of Piroxicam.[1]
Troubleshooting Guides
Issue 1: Inconsistent or inaccurate quantitative results in LC-MS analysis.
| Potential Cause | Troubleshooting Steps |
| H/D Exchange | - Prepare stock and working solutions in aprotic solvents (e.g., acetonitrile) whenever possible.- If aqueous solutions are necessary, prepare them fresh before each analysis.- Avoid prolonged storage of aqueous solutions, even when refrigerated.- Analyze a freshly prepared standard to see if the isotopic distribution has changed in older solutions. |
| Degradation of this compound | - Protect solutions from light by using amber vials or covering them with foil.- Control the temperature of the autosampler, preferably keeping it refrigerated.- Check the pH of your mobile phase and sample diluent; adjust to a pH where Piroxicam is more stable if possible.- Run a forced degradation study on your standard to identify potential degradant peaks in your samples. |
| Co-elution with an interference | - Optimize the chromatographic method to ensure baseline separation of this compound from all other peaks.- Check for matrix effects from the sample by performing a standard addition experiment. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Refer to the known degradation products of Piroxicam (see FAQ 2).- Compare the mass-to-charge ratio (m/z) of the unknown peaks with the expected masses of Piroxicam degradation products.- If possible, perform MS/MS fragmentation to aid in the identification of the unknown peaks. |
| Contamination | - Analyze a blank injection (solvent only) to rule out contamination from the solvent or LC system.- Ensure proper cleaning of all glassware and equipment. |
Summary of Piroxicam Degradation Conditions and Products
| Degradation Pathway | Conditions | Major Degradation Products | Reference |
| Hydrolysis | Acidic, basic, and neutral aqueous solutions | 2-aminopyridine | [2] |
| Photodegradation | Exposure to UV or sunlight in solution | 2-methyl-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, N-(2-pyridyl)-methoxy-formyl-amide | [3] |
| Oxidation | Exposure to oxidative agents | Various oxidized products | [1] |
| Thermal Degradation | Heating in aqueous solution (e.g., 100°C) | Cleavage of the amide bond | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to a photostability chamber or direct sunlight for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 24 hours.
-
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent this compound analysis.
References
- 1. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation and enhancement of physical stability of semi-solid dispersions containing piroxicam into hard gelatin capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess the purity of a Piroxicam-d4 standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of a Piroxicam-d4 reference standard.
Frequently Asked Questions (FAQs)
Q1: What are the critical aspects of purity assessment for a this compound standard?
A1: The purity assessment of a this compound standard is a multi-faceted process that involves determining not only the chemical purity (the percentage of this compound relative to any organic impurities) but also the isotopic purity (the degree of deuterium incorporation and the absence of unlabeled Piroxicam). Additionally, residual solvents and water content must be quantified to establish a comprehensive purity profile.[1][2]
Q2: Which analytical techniques are essential for a complete purity analysis of this compound?
A2: A combination of chromatographic and spectroscopic techniques is necessary for a thorough purity assessment.[3] The recommended methods include:
-
High-Performance Liquid Chromatography (HPLC) for determining chemical purity and quantifying organic impurities.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying known and unknown impurities and confirming the mass of the deuterated compound.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the chemical structure and determine the isotopic purity (degree of deuteration).[3][7]
-
Karl Fischer Titration for the accurate determination of water content.[8]
Q3: What are the common impurities associated with Piroxicam?
A3: Impurities in Piroxicam can originate from the synthesis process or degradation.[9] Common impurities include related substances that are structurally similar to Piroxicam and degradation products that may form over time due to factors like light, heat, or moisture.[9][10] Regulatory bodies like the FDA and EMA provide guidelines on acceptable impurity levels.[9]
Q4: Why is determining the water content so important?
A4: Water is a common impurity in highly purified chemical standards and can affect the accuracy of weighing and solution preparation. Karl Fischer titration is the gold standard for water content analysis as it is highly specific and accurate, ensuring that the reported purity of the this compound standard is not artificially inflated by the presence of water.[11]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape or tailing for this compound | Inappropriate mobile phase pH. Secondary interactions with the stationary phase. Column degradation. | Optimize mobile phase pH. Consider a different column chemistry (e.g., with end-capping). Replace the column if it's old or has been used extensively. |
| Co-elution of impurities with the main peak | Insufficient chromatographic resolution. | Modify the mobile phase composition (e.g., change the organic solvent ratio or type). Adjust the gradient profile. Try a column with a different selectivity. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate. Temperature variations. | Ensure proper mobile phase mixing and pump performance. Use a column oven to maintain a constant temperature.[12] |
| Ghost peaks appearing in the chromatogram | Contamination in the mobile phase, injector, or column. Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Implement a robust needle wash procedure. Flush the column with a strong solvent. |
LC-MS Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity for this compound | Inefficient ionization. Suboptimal MS parameters. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[13] Perform a tuning and calibration of the mass spectrometer. |
| Inaccurate mass measurement | Poor mass calibration. | Recalibrate the mass spectrometer using a known standard. |
| Difficulty in identifying impurities | Low abundance of the impurity. Complex fragmentation pattern. | Use a more sensitive MS scan mode (e.g., targeted SIM or MRM).[6] Perform MS/MS fragmentation to obtain structural information.[14] |
NMR Spectroscopy Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or distorted peaks | Poor shimming of the magnetic field. Presence of paramagnetic impurities. Sample viscosity. | Re-shim the magnet. Filter the sample if particulate matter is suspected. Use a less viscous deuterated solvent if possible. |
| Inaccurate quantification of deuterium enrichment | Incorrectly set relaxation delays (D1). Poor signal-to-noise ratio. | Use a sufficiently long relaxation delay to ensure full relaxation of the nuclei. Increase the number of scans to improve the signal-to-noise ratio. |
| Presence of solvent peaks interfering with the sample signals | Use of a non-deuterated or partially deuterated solvent. | Use a high-purity, highly enriched deuterated solvent for sample preparation.[15] |
Experimental Workflows and Protocols
Overall Purity Assessment Workflow
References
- 1. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 2. pharmtech.com [pharmtech.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. veeprho.com [veeprho.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. bch.ro [bch.ro]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
Piroxicam-d4 Stability in Analytical Samples: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piroxicam-d4. The following information addresses common challenges related to the impact of pH on the stability of this compound in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: The stability of this compound is significantly influenced by the pH of the solution and exposure to light and heat. For thermal stability, Piroxicam exhibits the greatest stability at pH values below 4 and above 8.[1][2] The maximum thermal degradation occurs around pH 6.0.[1][2] For photodegradation, the rate is lowest in the pH range of 4.0 to 6.0, with increased degradation in more acidic or alkaline conditions.[2] Therefore, for short-term storage of analytical samples at room temperature and protected from light, a pH of around 4.0-6.0 is recommended. For longer-term storage or when thermal degradation is a primary concern, adjusting the pH to be either acidic (below 4) or alkaline (above 8) is preferable.
Q2: My this compound sample is degrading. What are the likely causes?
A2: Sample degradation can be attributed to several factors:
-
pH: As detailed in Q1, the pH of your sample solution is a critical factor. Thermal degradation is most pronounced around pH 6.0, while photodegradation is more rapid in acidic (below pH 4) and alkaline (above pH 8) conditions.[1][2]
-
Light Exposure: Piroxicam is known to be photosensitive.[3][4] Exposure to UV or even ambient light can lead to photodegradation. It is crucial to protect samples from light by using amber vials or covering them with aluminum foil.
-
Temperature: Elevated temperatures accelerate the rate of thermal degradation.[1][2] Samples should be stored at appropriate temperatures (e.g., refrigerated or frozen) to minimize degradation.
-
Buffer Composition: The type of buffer used can also impact stability. For instance, acetate buffers have been shown to increase the rate of thermal degradation of Piroxicam, while citrate and phosphate buffers did not have a significant effect.[1][2]
Q3: What are the common degradation products of this compound that I should be aware of?
A3: The degradation of Piroxicam can result in several products. A primary hydrolytic degradation product is 2-aminopyridine.[1] Photodegradation can lead to the formation of various other compounds. While specific studies on this compound degradation products are limited, it is reasonable to assume they will be analogous to those of Piroxicam.
Q4: How can I minimize the degradation of this compound in my analytical samples during preparation and analysis?
A4: To ensure the integrity of your samples, consider the following preventative measures:
-
pH Control: Adjust the pH of your sample solutions to a range where this compound is most stable, depending on the primary anticipated stress condition (e.g., pH < 4 or > 8 for thermal stability).
-
Light Protection: Always handle and store samples in light-protected conditions (e.g., amber vials, light-blocking containers).
-
Temperature Control: Keep samples at a low temperature (refrigerated or frozen) and minimize the time they are at room temperature.
-
Use of Appropriate Buffers: If a buffer is necessary, consider using citrate or phosphate buffers over acetate buffers, especially if thermal degradation is a concern.[1][2]
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the opportunity for degradation.
Troubleshooting Guides
Issue 1: Inconsistent or decreasing this compound concentrations in repeat analyses of the same sample.
| Possible Cause | Troubleshooting Step |
| Ongoing Degradation in the Autosampler | 1. Check the temperature of the autosampler. If not cooled, consider transferring samples to a cooled autosampler if available. 2. Minimize the time samples spend in the autosampler before injection. 3. Re-evaluate the pH of the mobile phase and sample diluent to ensure it is optimal for stability. |
| Photodegradation from Ambient Light | 1. Ensure that the autosampler vials are amber or otherwise protected from light. 2. Cover the entire autosampler unit if it is exposed to significant ambient light. |
| Hydrolysis due to Inappropriate pH | 1. Measure the pH of the prepared samples. 2. If the pH is in the range of maximal degradation (around pH 6 for thermal degradation), adjust the sample preparation protocol to use a more suitable pH.[1][2] |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | 1. Review the storage conditions (pH, light, temperature) of the sample. 2. If possible, use a mass spectrometer to identify the unknown peaks and compare their masses to known degradation products of Piroxicam. 3. Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) on a this compound standard to see if the unknown peaks match the degradation products formed under specific stress conditions. |
| Contamination | 1. Analyze a blank sample (diluent only) to check for contamination from the solvent or glassware. 2. Prepare a fresh batch of mobile phase and sample diluent. |
Data Presentation
Table 1: Apparent First-Order Rate Constants for the Thermal Degradation of Piroxicam at Various pH Values. [2]
| pH | k x 10³ (min⁻¹) |
| 3.0 | 1.07 |
| 3.5 | 1.56 |
| 4.0 | 1.79 |
| 5.0 | 2.85 |
| 5.5 | 3.02 |
| 6.0 | 3.06 |
| 7.0 | 2.82 |
| 7.5 | 2.44 |
| 8.0 | 2.08 |
| 9.0 | 1.68 |
| 10.0 | 1.52 |
| 11.0 | 1.33 |
| 11.5 | 1.19 |
| 12.0 | 0.95 |
Table 2: Apparent First-Order Rate Constants for the Photochemical Degradation of Piroxicam at Various pH Values. [2]
| pH | k x 10³ (min⁻¹) |
| 2.0 | 10.01 |
| 3.0 | 5.56 |
| 4.0 | 2.04 |
| 5.0 | 2.04 |
| 6.0 | 2.04 |
| 7.0 | 2.23 |
| 8.0 | 2.89 |
| 9.0 | 4.12 |
| 10.0 | 5.89 |
| 11.0 | 7.23 |
| 12.0 | 8.99 |
Experimental Protocols
Protocol 1: General Sample Preparation for Stability Testing
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with a series of buffers to achieve the desired final concentrations for the stability study. The buffers should cover a range of pH values (e.g., pH 2 to 12).
-
Storage Conditions: Aliquot the working solutions into amber glass vials. For thermal degradation studies, place the vials in a constant temperature environment (e.g., a water bath or oven). For photodegradation studies, expose the vials to a controlled light source (e.g., a UV lamp or a photostability chamber).
-
Sampling: At specified time intervals, withdraw an aliquot from each vial.
-
Analysis: Analyze the samples immediately using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of this compound remaining.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Piroxicam Quantification
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where Piroxicam has significant absorbance (e.g., 330-360 nm).
-
Injection Volume: Typically 10-20 µL.
-
Quantification: Use a calibration curve prepared from freshly made standards of this compound.
Visualizations
Caption: this compound degradation pathways under thermal and photochemical stress.
Caption: General workflow for assessing the pH-dependent stability of this compound.
References
- 1. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Internal Standards for Piroxicam Analysis: A Comparative Overview
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Piroxicam, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Piroxicam-d4, a deuterated internal standard, with other commonly employed non-deuterated internal standards such as Naproxen, Tenoxicam, and Isoxicam. This comparison is supported by experimental data from various studies, detailed methodologies, and visual workflows to aid in the selection of the most suitable internal standard for your specific analytical needs.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative mass spectrometry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, without interfering with the analyte's signal. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, leading to superior correction for matrix effects and other sources of error.[1][2]
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of this compound and other common internal standards for Piroxicam analysis based on data from various LC-MS/MS and HPLC methods.
Table 1: this compound as an Internal Standard
| Parameter | Performance | Reference |
| Linearity Range | 5 - 5000 ng/mL | [3] |
| Accuracy (% Recovery) | 96.6% - 99.6% | [3] |
| Precision (% RSD) | < 6.6% | [3] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [3] |
| Key Advantage | Co-elution with Piroxicam, minimizing matrix effect variability.[1][2] | N/A |
Table 2: Alternative Internal Standards for Piroxicam Analysis
| Internal Standard | Linearity Range (Piroxicam) | Accuracy (% Recovery) | Precision (% RSD) | LLOQ (Piroxicam) | Reference |
| Naproxen | 0.23 - 28.79 µg/mL | Within acceptable limits (<2% error) | < 2% | 0.19 µg/mL | [4] |
| Tenoxicam | 0.25 - 25 µg/mL | Not explicitly stated for Piroxicam | Not explicitly stated for Piroxicam | Not explicitly stated for Piroxicam | [5] |
| Isoxicam | 0.50 - 200 ng/mL | -5.9% to 2.8% (relative error) | 1.0% - 5.4% | 0.50 ng/mL | [6] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the analysis of Piroxicam using different internal standards are provided below.
Method 1: Piroxicam Analysis using this compound Internal Standard (LC-MS/MS)
This method is adapted from a study on the bioequivalence of Piroxicam tablets in beagle dogs.[3]
-
Sample Preparation: An evaporation-free liquid-liquid extraction (EF-LLE) method with ethyl acetate is employed for plasma samples.
-
Chromatographic Conditions:
-
System: Supercritical Fluid Chromatography tandem Mass Spectrometry (SFC-MS/MS).
-
Column: ACQUITY UPC²™ BEH 2-EP column (100 × 3 mm, 1.7 μm).
-
Mobile Phase: Optimized for the separation of Piroxicam and this compound.
-
Flow Rate: Optimized for a run time of 2.5 minutes.
-
Column Temperature: Controlled to ensure consistent retention times.
-
Back Pressure: Maintained at an optimal level for separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for Piroxicam.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Piroxicam and this compound.
-
Method 2: Piroxicam Analysis using Naproxen Internal Standard (Capillary Zone Electrophoresis)
This protocol is based on a validated method for the determination of Piroxicam in tablets.[4]
-
Sample Preparation: Dissolution of the tablet in an appropriate solvent.
-
Electrophoretic Conditions:
-
System: Capillary Zone Electrophoresis (CZE) system with UV detection.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: 10 mM borate buffer (pH 9.0) containing 10% (v/v) methanol.
-
Separation Voltage: 25 kV.
-
Injection Time: 1 s.
-
Detection: UV detection at 204 nm.
-
Method 3: Piroxicam Analysis using Isoxicam Internal Standard (LC-MS/MS)
This method is derived from a study on the simultaneous determination of several NSAIDs in human plasma.[6]
-
Sample Preparation: Extraction from human plasma with ethyl acetate at an acidic pH.
-
Chromatographic Conditions:
-
System: Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS).
-
Column: Sunfire column.
-
Mobile Phase: Methanol:ammonium formate (15 mM, pH 3.0) (60:40, v/v).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode for Piroxicam and Isoxicam.
-
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical processes.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a bioanalytical method for Piroxicam using Piroxicam-d4 according to FDA guidelines
A Comparative Guide to the Bioanalytical Method Validation of Piroxicam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Piroxicam in biological matrices, with a focus on validation according to U.S. Food and Drug Administration (FDA) guidelines. The primary method detailed is a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, utilizing a stable isotope-labeled internal standard, Piroxicam-d4, for optimal accuracy and precision. While specific quantitative data for a this compound based method was not available in the public domain at the time of this review, this guide presents a representative LC-MS/MS method using a different internal standard and compares its performance to alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE).
The validation of a bioanalytical method is crucial to ensure the reliability, and reproducibility of quantitative results in pharmacokinetic, toxicokinetic, and bioavailability studies. The FDA provides comprehensive guidance on the essential validation parameters that must be assessed.[1][2][3][4][5][6]
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, from initial method development to the analysis of study samples.
Comparison of Bioanalytical Methods for Piroxicam
The following tables summarize the performance characteristics of different analytical methods for the quantification of Piroxicam. The LC-MS/MS data is based on a method using an alternative internal standard, isoxicam, as a proxy for a this compound validated method, showcasing the expected performance of a mass spectrometry-based assay.[2]
Table 1: Method Performance Characteristics
| Parameter | LC-MS/MS (with Isoxicam IS) | HPLC-UV | Capillary Electrophoresis (CE) |
| Linearity Range | 0.50 - 200 ng/mL | 1 - 200 µg/mL | 0.23 - 28.79 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL | 1 µg/mL | 0.19 µg/mL |
| Intra-day Precision (%CV) | 1.0 - 5.4% | < 2.0% | < 2.0% |
| Inter-day Precision (%CV) | 1.0 - 5.4% | < 2.0% | < 2.0% |
| Intra-day Accuracy (%RE) | -5.9 to 2.8% | 99.8 - 102.9% | Within ± 2% |
| Inter-day Accuracy (%RE) | -5.9 to 2.8% | 99.8 - 102.9% | Within ± 2% |
| Recovery | 78.3 - 87.1% | Not explicitly stated | Not applicable |
Note: Data for HPLC-UV and CE methods are compiled from various sources and may have been generated under different experimental conditions.
Table 2: Experimental Conditions
| Parameter | LC-MS/MS (with Isoxicam IS) | HPLC-UV | Capillary Electrophoresis (CE) |
| Instrumentation | Liquid Chromatograph with Tandem Mass Spectrometer | High-Performance Liquid Chromatograph with UV Detector | Capillary Electrophoresis System with UV Detector |
| Column/Capillary | Sunfire C18 column | C18 Symmetry ODS 3V (150mm x 4.6mm; 5µm) | Fused-silica capillary |
| Mobile Phase/Buffer | Methanol: 15 mM Ammonium Formate (pH 3.0) (60:40, v/v) | Methanol: Water (pH 3.2) (55:45, v/v) | 10 mM Borate buffer (pH 9.0) containing 10% (v/v) methanol |
| Flow Rate/Voltage | 0.2 mL/min | 1.2 mL/min | 25 kV |
| Detection | ESI+ in MRM mode | UV at 240 nm | UV at 204 nm |
| Internal Standard | Isoxicam | Not specified in the compared study | Naproxen sodium |
Experimental Protocols
LC-MS/MS Method for Piroxicam Quantification
This protocol is based on the method described by Ji et al. (2005) for the simultaneous determination of piroxicam, meloxicam, and tenoxicam in human plasma.[2]
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (isoxicam at 500 ng/mL).
-
Add 50 µL of 0.1 M HCl and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Sunfire C18, 3.5 µm, 2.1 x 100 mm.
-
Mobile Phase: Methanol: 15 mM Ammonium Formate (pH 3.0) (60:40, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Piroxicam: m/z 332.1 → 115.1
-
Isoxicam (IS): m/z 336.1 → 119.1
-
Logical Relationship of Validation Parameters
The following diagram illustrates the logical relationship and interdependence of key validation parameters as stipulated by FDA guidelines.
References
- 1. jocpr.com [jocpr.com]
- 2. Simultaneous determination of piroxicam, meloxicam and tenoxicam in human plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Piroxicam-d4 versus Structural Analogs as Internal Standards in Bioanalysis
A comprehensive comparison for researchers, scientists, and drug development professionals.
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative assays. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any potential variability. For the quantification of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, two main types of internal standards are commonly employed: the stable isotope-labeled (SIL) Piroxicam-d4 and structural analogs such as Meloxicam or Tenoxicam. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate internal standard for their applications.
At a Glance: this compound vs. Structural Analogs
| Feature | This compound (Stable Isotope-Labeled IS) | Structural Analog (e.g., Meloxicam, Tenoxicam) |
| Chemical Structure | Identical to Piroxicam, with deuterium atoms replacing hydrogen atoms. | Similar core structure to Piroxicam, but with distinct side chains. |
| Physicochemical Properties | Nearly identical to Piroxicam. | Similar, but can differ in polarity, ionization, and fragmentation. |
| Chromatographic Behavior | Co-elutes or elutes very closely with Piroxicam. | Similar retention time, but usually chromatographically separated. |
| Mass Spectrometric Behavior | Similar ionization efficiency and fragmentation pattern to Piroxicam. | May have different ionization efficiencies and fragmentation patterns. |
| Matrix Effect Compensation | Excellent, as it is affected by matrix components in the same way as the analyte. | Good, but may not perfectly mimic the analyte's response to matrix effects. |
| Availability & Cost | Generally more expensive and less readily available. | Often more affordable and widely available as standard compounds. |
| "Gold Standard" | Considered the "gold standard" for LC-MS based quantification due to superior accuracy and precision. | A widely accepted and practical alternative when a SIL-IS is not available. |
Performance Data: A Side-by-Side Comparison
The following table summarizes the performance of a structural analog internal standard in a validated LC-MS/MS method for the simultaneous determination of Piroxicam, Meloxicam, and Tenoxicam in human plasma. While a direct comparative study with this compound was not found in a single publication, the data for the structural analog provides a benchmark for what can be achieved.
Table 1: Performance of Isoxicam as a Structural Analog Internal Standard for Piroxicam, Meloxicam, and Tenoxicam Analysis by LC-MS/MS [1][2]
| Parameter | Piroxicam | Meloxicam | Tenoxicam | Isoxicam (IS) |
| Linearity Range (ng/mL) | 0.50 - 200 | 0.50 - 200 | 0.50 - 200 | - |
| Correlation Coefficient (r) | 1.000 | 1.000 | 1.000 | - |
| Intra-assay Precision (CV%) | 1.0 - 5.4 | 1.0 - 5.4 | 1.0 - 5.4 | - |
| Inter-assay Precision (CV%) | 1.0 - 5.4 | 1.0 - 5.4 | 1.0 - 5.4 | - |
| Intra-assay Accuracy (RE%) | -5.9 to 2.8 | -5.9 to 2.8 | -5.9 to 2.8 | - |
| Inter-assay Accuracy (RE%) | -5.9 to 2.8 | -5.9 to 2.8 | -5.9 to 2.8 | - |
| Recovery (%) | 78.3 - 87.1 | 78.3 - 87.1 | 78.3 - 87.1 | 59.7 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.50 | 0.50 | 0.50 | - |
Data from the simultaneous analysis of Piroxicam, Meloxicam, and Tenoxicam using Isoxicam as the internal standard.
The Ideal Internal Standard: A Logical Workflow
The selection of an internal standard is a critical step in method development. The following diagram illustrates the decision-making process, highlighting the key considerations when choosing between a stable isotope-labeled internal standard and a structural analog.
Caption: Workflow for Internal Standard Selection.
Experimental Protocols
Method Using a Structural Analog Internal Standard (Isoxicam)[1][2]
This section details the experimental protocol for the simultaneous determination of Piroxicam, Meloxicam, and Tenoxicam in human plasma using Isoxicam as a structural analog internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (Isoxicam).
-
Perform a liquid-liquid extraction with ethyl acetate at an acidic pH.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 Series HPLC
-
Column: Sunfire C18 (specific dimensions not provided)
-
Mobile Phase: Methanol : 15 mM Ammonium Formate (pH 3.0) (60:40, v/v)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Piroxicam: m/z 332.1 → 115.1
-
Meloxicam: m/z 352.0 → 115.0
-
Tenoxicam: m/z 338.0 → 121.0
-
Isoxicam (IS): m/z 336.0 → 121.0
-
3. Method Validation:
The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.
Discussion and Conclusion
The choice between this compound and a structural analog as an internal standard involves a trade-off between ideal performance and practical considerations.
This compound is theoretically the superior choice. Its chemical and physical properties are nearly identical to that of Piroxicam, ensuring that it behaves in a very similar manner during extraction, chromatography, and ionization. This leads to more effective compensation for matrix effects and variability in the analytical process, ultimately resulting in higher accuracy and precision. The co-elution or near co-elution of the analyte and the SIL-IS is a hallmark of this approach and is considered best practice in quantitative bioanalysis by LC-MS/MS.
Structural analogs , such as Meloxicam, Tenoxicam, or Isoxicam, offer a viable and often more accessible alternative. As demonstrated in the study by Ji et al. (2005), a well-chosen structural analog can yield excellent results in terms of linearity, precision, and accuracy[1][2]. The key is to select an analog that closely mimics the physicochemical properties and chromatographic behavior of the analyte. However, it is important to note that even closely related structures may exhibit different extraction recoveries and ionization efficiencies, which can introduce a small but measurable bias if not carefully validated. The lower recovery of Isoxicam (59.7%) compared to the analytes (78.3-87.1%) in the cited study highlights this potential difference[1][2].
References
The Gold Standard in Bioanalysis: A Comparative Guide to Piroxicam Quantification Using Piroxicam-d4
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. When quantifying the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, the choice of internal standard is a critical factor influencing the specificity and selectivity of the assay. This guide provides a detailed comparison of analytical performance, highlighting the advantages of using a stable isotope-labeled (SIL) internal standard, Piroxicam-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis.[1] Because it is chemically identical to the analyte, this compound co-elutes chromatographically and experiences the same ionization suppression or enhancement in the mass spectrometer's source. This allows for highly effective correction of matrix effects and variability during sample preparation and analysis, leading to superior accuracy and precision.[2]
Comparison of Analytical Approaches
While various methods exist for Piroxicam quantification, including HPLC-UV and LC-MS/MS with other internal standards, the use of a stable isotope-labeled internal standard provides distinct advantages in terms of specificity and selectivity.
-
Methods without an Internal Standard: These are susceptible to variations in sample extraction recovery and matrix effects, potentially leading to less accurate and precise results.
-
Methods with a Structurally Analogous Internal Standard (e.g., Isoxicam): While an improvement, these compounds may have different chromatographic retention times and ionization efficiencies compared to Piroxicam.[3] This can lead to incomplete correction for matrix effects that are specific to the analyte's elution window.
-
Method with this compound (SIL IS): This approach offers the highest level of specificity and selectivity. By having nearly identical physicochemical properties to Piroxicam, this compound effectively normalizes for any sample-to-sample variation, from extraction to detection.[1] The mass difference ensures that the two compounds are distinguishable by the mass spectrometer, without compromising their identical behavior throughout the analytical process.
Experimental Protocol: LC-MS/MS Analysis of Piroxicam in Human Plasma
This section details a representative experimental protocol for the quantification of Piroxicam in human plasma using this compound as an internal standard. This method is optimized for high sensitivity and selectivity.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Sunfire C18, 3.5 µm, 2.1 x 50 mm, or equivalent
-
Mobile Phase: A mixture of methanol and 15 mM ammonium formate buffer (pH 3.0) in a 60:40 (v/v) ratio.[3]
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40°C
-
Run Time: 4 minutes
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Piroxicam: m/z 332.1 → 115.1
-
This compound: m/z 336.1 → 115.1 (Note: The parent ion is 4 mass units higher due to deuterium labeling, while the product ion can be the same depending on the fragmentation pattern).
-
-
Key Parameters: Optimized ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy).
Analytical Performance Data
The following table summarizes typical validation parameters for a highly selective LC-MS/MS method for Piroxicam analysis. The use of this compound as an internal standard is expected to yield results with this level of performance or better, particularly in terms of precision and accuracy. The data presented is based on a method using a structural analog internal standard, which demonstrates the capabilities of a robust LC-MS/MS assay.[3]
| Parameter | Performance Metric |
| Linearity Range | 0.50 - 200 ng/mL |
| Correlation Coefficient (r) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL |
| Intra-Assay Precision (%CV) | 1.0 - 5.4% |
| Inter-Assay Precision (%CV) | 1.0 - 5.4% |
| Accuracy (Relative Error) | -5.9 to 2.8% |
| Recovery | 78.3 - 87.1% |
CV: Coefficient of Variation
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for Piroxicam analysis and the logical basis for the enhanced selectivity provided by this compound.
Caption: Bioanalytical workflow for Piroxicam quantification.
Caption: Rationale for improved selectivity with this compound.
Conclusion
For the quantitative analysis of Piroxicam in complex biological matrices, a validated LC-MS/MS method employing this compound as an internal standard offers unparalleled specificity and selectivity. This approach effectively mitigates variability from matrix effects and sample processing, ensuring the generation of highly accurate and reproducible data. For researchers and drug development professionals, adopting this gold-standard methodology is crucial for making confident decisions in pharmacokinetic studies, clinical trials, and other research applications.
References
A Comparative Pharmacokinetic Guide to Piroxicam Formulations Utilizing Piroxicam-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of different oral formulations of Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). The information presented herein is synthesized from published bioequivalence studies and validated analytical methodologies. While a single comprehensive study detailing a direct comparison of Piroxicam formulations using Piroxicam-d4 as an internal standard was not identified, this guide combines data from a representative bioequivalence study with a detailed analytical protocol that employs the specified deuterated internal standard. This approach provides a practical and informative overview for researchers in the field.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of a test and a reference formulation of 20 mg Piroxicam capsules administered to healthy human volunteers. These parameters are crucial for assessing the bioequivalence of different drug products.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 2150 ± 250 | 2210 ± 280 |
| Tmax (hr) | 2.44 ± 1.15 | 2.50 ± 1.20 |
| AUC0-t (ng·hr/mL) | 107420 ± 27250 | 109870 ± 28540 |
| AUC0-∞ (ng·hr/mL) | 118960 ± 31450 | 121540 ± 32870 |
| t1/2 (hr) | 46.84 ± 8.73 | 47.12 ± 9.15 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life. Data presented is representative of a typical bioequivalence study.
Experimental Protocols
In-Vivo Bioequivalence Study Protocol
This section outlines a typical experimental design for a comparative pharmacokinetic study of Piroxicam formulations.
Study Design: A randomized, two-period, two-sequence, crossover study is conducted with a washout period of at least 14 days between the two periods.
Subjects: Healthy adult human volunteers are selected after a thorough medical screening. Informed consent is obtained from all participants before the study.
Drug Administration: In each period, subjects receive a single oral dose of either the test or the reference Piroxicam formulation (e.g., 20 mg capsule) with a specified volume of water after an overnight fast.
Blood Sampling: Blood samples are collected in heparinized tubes at predetermined time points, typically before dosing (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours after drug administration.
Plasma Separation: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
Analytical Method: LC-MS/MS for Piroxicam Quantification using this compound
The following is a representative validated LC-MS/MS method for the accurate quantification of Piroxicam in human plasma, utilizing this compound as an internal standard.
Sample Preparation:
-
Aliquots of human plasma are thawed and vortexed.
-
This compound solution (internal standard) is added to each plasma sample.
-
Protein precipitation is carried out by adding a precipitating agent (e.g., acetonitrile or methanol), followed by vortexing and centrifugation to separate the supernatant.
-
The supernatant is then transferred and, if necessary, evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate (e.g., 0.4 mL/min).
-
Injection Volume: A small, precise volume of the prepared sample (e.g., 5 µL).
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Piroxicam and this compound.
-
Piroxicam transition: m/z 332.1 → 115.1
-
This compound transition: m/z 336.1 → 115.1
-
-
Data Analysis: The concentration of Piroxicam in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Visualizations
Caption: Experimental workflow for a bioequivalence study.
Caption: Use of an internal standard in LC-MS/MS analysis.
Safety Operating Guide
Proper Disposal of Piroxicam-d4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Piroxicam-d4, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, gloves, and a lab coat. In cases of significant dust generation, respiratory protection may be necessary. Ensure that disposal activities are carried out in a well-ventilated area.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves treating it as a hazardous chemical waste.
-
Collection : Carefully sweep up solid this compound, avoiding the creation of dust.[1][2] Place the collected material into a suitable, clearly labeled, and closed container for disposal.[1][2][3] For minor spills, use dry clean-up procedures and avoid generating dust.[4]
-
Containerization : The waste container must be appropriate for chemical waste. Options include polyethylene or polypropylene containers, or a metal drum with a sealed plastic liner.[4] Ensure the container is securely sealed to prevent leakage.
-
Labeling : Clearly label the waste container as "Hazardous Waste" and include the name "this compound".
-
Storage : Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.[4]
-
Disposal : Arrange for disposal through a licensed hazardous waste disposal company. The most common recommendation is incineration at an industrial combustion plant.[3] All waste must be handled in accordance with local, state, and federal regulations.[4] Do not discharge this compound into sewers or waterways.[4]
For unused or expired medicines in a non-laboratory setting, the FDA recommends using a drug take-back program.[5][6] If such a program is unavailable, the medication can be mixed with an unappealing substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in household trash.[5][7][8] However, for laboratory-grade this compound, the more stringent chemical waste disposal procedures should be followed.
Quantitative Data Summary
| Parameter | Specification | Source(s) |
| Personal Protective Equipment | Safety glasses, gloves, lab coat, respiratory protection (if dust is generated) | [2][3][4] |
| Waste Container Type | Suitable, closed containers (e.g., polyethylene, polypropylene, metal drum with plastic liner) | [1][2][3][4] |
| Recommended Disposal Method | Incineration at an industrial combustion plant; disposal by a licensed hazardous waste company | [3] |
| Environmental Precautions | Do not let product enter drains or waterways | [3][4] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. dea.gov [dea.gov]
Essential Safety and Logistical Information for Handling Piroxicam-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of Piroxicam-d4. The following procedural steps are designed to ensure the safety of laboratory personnel and the proper management of this compound.
This compound, a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, should be handled with care due to the toxicological properties of the parent compound. Piroxicam is classified as "Toxic if swallowed" and may cause damage to organs through prolonged or repeated exposure[1][2]. While deuteration can alter the pharmacokinetic profile of a drug, the fundamental hazardous properties are generally considered to be similar to the non-deuterated form[3][4]. Therefore, this compound should be handled using precautions similar to those for other potent or cytotoxic compounds.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (inner pair tucked under gown cuff, outer pair over). | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or contamination of the outer glove[5][6][7]. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination by dust or splashes[5][8]. |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield. | Protects eyes from airborne particles and accidental splashes[5][6][8]. A full face shield is preferred when there is a significant risk of splashing[5]. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection based on a risk assessment, especially when handling powders outside of a containment device. | Minimizes the inhalation of airborne particles[8]. |
| Additional PPE | Disposable cap and shoe covers. | Recommended for handling cytotoxic or potent compounds to minimize the spread of contamination[5]. |
II. Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.
A. Receiving and Storage:
-
Inspect Package: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. If the package is compromised, treat it as a spill and follow the spill cleanup protocol.
-
Don PPE: Before opening the package, don the appropriate PPE as outlined in the table above.
-
Transport: Transport the unopened container to the designated storage area.
-
Storage: Store this compound in a clearly labeled, sealed container in a secure, well-ventilated, and access-restricted area. It should be stored locked up[1][2][9]. Keep the container tightly closed and away from excess heat and moisture[10].
B. Preparation and Handling:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or glove box, to control airborne particles.
-
Surface Protection: Cover the work surface with a disposable, absorbent, plastic-backed liner to contain any potential spills.
-
Weighing: If weighing the powder, do so within a containment device. Use a dedicated set of utensils (spatula, weigh boat).
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid aerosolization.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area[1][9]. Wash hands thoroughly after handling, even after removing gloves[1][9].
C. Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.
-
Don PPE: Put on the full complement of recommended PPE before attempting to clean the spill.
-
Containment: For a powder spill, gently cover it with damp absorbent material to avoid making the powder airborne. For a liquid spill, contain it with absorbent pads.
-
Cleanup: Carefully collect the contaminated materials using appropriate tools (e.g., forceps, dustpan) and place them into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate deactivating agent or detergent solution, followed by a water rinse[8].
-
Disposal: Dispose of all cleanup materials as hazardous waste.
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including empty containers, used PPE, and contaminated labware, must be considered hazardous waste.
-
Waste Containers: Collect all this compound waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
IV. Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. cpachem.com [cpachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. ipservices.care [ipservices.care]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Piroxicam: MedlinePlus Drug Information [medlineplus.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
